molecular formula C14H12INO B5789133 N-(2-iodophenyl)-3-methylbenzamide

N-(2-iodophenyl)-3-methylbenzamide

Cat. No.: B5789133
M. Wt: 337.15 g/mol
InChI Key: AXNLEDVWJWTMND-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C14H12INO and its molecular weight is 337.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.99636 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-iodophenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNLEDVWJWTMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An Investigative Roadmap to Elucidating the Mechanism of Action of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: An exhaustive search of the current scientific literature and patent databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of N-(2-iodophenyl)-3-methylbenzamide. This compound has not been the subject of published pharmacological studies, and as such, its molecular targets and effects on biological systems remain uncharacterized.

This guide, therefore, deviates from a descriptive account of a known mechanism. Instead, it serves as a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a robust, scientifically-grounded strategy to systematically investigate and elucidate the mechanism of action of a novel chemical entity such as this compound. The methodologies, workflows, and theoretical frameworks presented herein are based on established best practices in drug discovery and chemical biology.

Part 1: Initial Target Deconvolution and Hypothesis Generation

The first critical step in understanding the mechanism of action is to identify potential molecular targets. Given the benzamide scaffold, a logical starting point is to investigate interactions with protein classes known to bind similar structures. However, a broader, unbiased approach is often more fruitful.

In Silico and Computational Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses. This approach leverages the known chemical structure of this compound to predict its biological interactions.

Methodology:

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model will define the essential steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Reverse Docking/Target Fishing: Screen the generated pharmacophore against a comprehensive library of 3D protein structures (e.g., the Protein Data Bank - PDB). This computational screen will identify proteins with binding pockets that are sterically and chemically complementary to the compound.

  • Pathway Analysis: Analyze the list of potential "hits" from the reverse docking screen using bioinformatics tools (e.g., KEGG, Reactome) to identify any enrichment in specific signaling pathways or protein families. This can provide early clues as to the compound's potential systemic effects.

Causality in Experimental Choice: This in silico-first approach is cost-effective and rapidly narrows down the vast landscape of potential biological targets to a manageable number of high-probability candidates for subsequent experimental validation.

Phenotypic Screening

Parallel to in silico efforts, a broad phenotypic screen can reveal the compound's effects on whole cells or organisms, providing unbiased functional data.

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., hTERT-RPE1).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration gradient of this compound (e.g., from 10 nM to 100 µM).

  • Staining: After a 48-72 hour incubation, fix the cells and stain with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst 33342), cytoplasm, and specific organelles or cytoskeletal components (e.g., Phalloidin for actin, MitoTracker for mitochondria).

  • Imaging and Analysis: Use an automated high-content imaging system to capture multi-channel fluorescence images. Analyze the images to quantify a wide range of cellular parameters, including cell count, nuclear morphology, mitochondrial integrity, cytoskeletal structure, and cell cycle phase.

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineIC50 (µM)Predominant Phenotype at IC50
A549 (Lung)5.2G2/M cell cycle arrest, nuclear condensation
MCF-7 (Breast)8.1G2/M cell cycle arrest, increased mitochondrial mass
U-87 MG (Glioblastoma)3.5Apoptotic blebbing, actin disruption
hTERT-RPE1 (Normal)> 100No significant effect

This data would suggest a cancer-selective cytotoxic or cytostatic effect, possibly related to cell cycle regulation and apoptosis.

Part 2: Target Validation and Pathway Elucidation

The hypotheses generated from in silico and phenotypic screening must be rigorously tested through targeted biochemical and cellular assays.

Target Engagement and Binding Affinity

Assuming the initial screens point towards a specific protein family, for instance, protein kinases, the next step is to confirm direct binding and quantify the affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression and Purification: Express and purify the candidate target protein (e.g., a specific kinase) using recombinant protein expression systems.

  • Sample Preparation: Prepare a solution of the purified protein in the ITC cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Analysis: Measure the heat released or absorbed during each injection. The resulting binding isotherm can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Trustworthiness of the Protocol: ITC is considered the gold standard for quantifying binding affinity as it is a label-free, in-solution technique that directly measures the thermodynamics of binding, thus providing a high degree of confidence in the results.

Elucidating the Signaling Pathway

If this compound is confirmed to inhibit a specific target, the downstream consequences on the relevant signaling pathway must be investigated. Based on our hypothetical phenotypic data suggesting G2/M arrest, we will explore the a hypothetical pathway involving a key cell cycle kinase.

Experimental Workflow: Investigating a Hypothetical Kinase Target

G cluster_0 Experimental Workflow A Treat Cells with This compound B Cell Lysis and Protein Quantification A->B C Western Blot Analysis B->C D Immunoprecipitation of Target Kinase B->D F Analysis of Results C->F E In Vitro Kinase Assay D->E E->F

Caption: Workflow for kinase inhibition analysis.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat a relevant cell line (e.g., U-87 MG) with varying concentrations of this compound for different time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its key downstream substrates (e.g., proteins involved in the G2/M checkpoint).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the pathway components.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Signaling Cascade Compound N-(2-iodophenyl)- 3-methylbenzamide Target Hypothetical Target: Kinase X Compound->Target pSubstrate Phosphorylated Substrate Y Target->pSubstrate Phosphorylation Substrate Substrate Y (e.g., G2/M Checkpoint Protein) CellCycle Cell Cycle Progression (G2 to M phase) pSubstrate->CellCycle Arrest G2/M Arrest

Caption: Hypothetical signaling pathway for the compound.

This systematic approach, moving from broad, unbiased screening to specific, hypothesis-driven validation, provides a rigorous framework for elucidating the mechanism of action of a novel compound like this compound. Each step is designed to build upon the last, ensuring a self-validating system that generates trustworthy and actionable data for drug development professionals.

References

  • Pharmacophore Modeling and Virtual Screening

    • Title: Pharmacophore modeling and applic
    • Source: Wiley Interdisciplinary Reviews: Comput
    • URL: [Link]

  • High-Content Screening

    • Title: High-content screening: a powerful approach to systems cell biology and drug discovery
    • Source: N
    • URL: [Link]

  • Isothermal Titration Calorimetry

    • Title: Isothermal Titration Calorimetry to Determine Association Constants for High-Affinity Ligands
    • Source: Cold Spring Harbor Protocols
    • URL: [Link]

  • Western Blotting

    • Title: Western Blotting: A Powerful Technique in Molecular Biology
    • Source: Intern
    • URL: [Link]

  • KEGG Pathway Database

    • Title: KEGG: Kyoto Encyclopedia of Genes and Genomes
    • Source: Nucleic Acids Research
    • URL: [Link]

Chemical properties and molecular structure of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Iodophenyl)-3-methylbenzamide: Chemical Properties, Molecular Structure, and Synthetic Utility in Palladium-Catalyzed C–H Activation

Executive Summary

In the realm of modern organic synthesis and drug discovery, highly functionalized benzanilides serve as critical building blocks for the construction of complex polycyclic pharmacophores. This compound (CAS: 123862-56-6)[1] is a prime example of such an intermediate. Characterized by an ortho-iodinated aniline moiety coupled to a meta-methylated benzoyl group, this compound is specifically engineered to undergo transition-metal-catalyzed intramolecular cyclizations. This technical guide provides an in-depth analysis of its physicochemical properties, conformational logic, and its primary application as a precursor in the palladium-catalyzed synthesis of phenanthridin-6(5H)-ones[2].

Molecular Structure and Conformational Analysis

The reactivity of this compound is intrinsically tied to its three-dimensional conformation. The molecule consists of three distinct functional domains:

  • The Amide Linkage: The partial double-bond character of the C-N bond enforces a planar geometry, restricting free rotation. The molecule predominantly adopts a trans-conformation (Z-isomer relative to the C-N bond) to minimize steric clashing between the two aromatic rings.

  • The 2-Iodophenyl Ring: The bulky iodine atom at the ortho position introduces significant steric hindrance, forcing the aniline ring out of coplanarity with the amide plane. Crucially, the weak C–I bond serves as the primary initiation site for oxidative addition by low-valent transition metals.

  • The 3-Methylbenzoyl Ring: The methyl group at the meta position acts as a weak electron-donating group via hyperconjugation. Its asymmetric positioning creates two distinct ortho C–H bonds (C2 and C6) with differing steric and electronic environments, leading to regiochemical bifurcation during cyclization.

MolecularStructure Ring1 2-Iodophenyl Ring (Steric Bulk) Amide Amide Linkage (Planar, Trans) Ring1->Amide N-C bond Iodine Iodine Atom (Pd Oxidative Addition) Ring1->Iodine Ring2 3-Methylbenzoyl Ring (Regioselective Sites) Amide->Ring2 C-C bond Methyl Methyl Group (Electron Donating) Ring2->Methyl

Diagram 1: Structural connectivity and functional domains of this compound.

Physicochemical Properties

Understanding the physical parameters of this compound is essential for optimizing reaction solvents, extraction protocols, and chromatographic purification.

PropertyValue
IUPAC Name This compound
CAS Registry Number 123862-56-6[1]
Molecular Formula C₁₄H₁₂INO
Molecular Weight 337.16 g/mol [1]
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Carbonyl C=O)
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) 29.1 Ų
Solubility Profile Soluble in DCM, THF, DMF, DMA; Insoluble in H₂O

Chemical Reactivity & Synthetic Utility

The paramount synthetic utility of this compound lies in its application as a substrate for Palladium-Catalyzed Intramolecular C–H Arylation to form phenanthridin-6(5H)-ones, a core scaffold found in numerous biologically active alkaloids (e.g., crinasiadine, trisphaeridine)[2].

Mechanistic Causality and Regioselectivity

The catalytic cycle begins with the oxidative addition of a Pd(0) species into the weak C–I bond, generating an Aryl-Pd(II)-I intermediate. The critical step is the subsequent intramolecular C–H activation of the benzoyl ring. This typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a base (such as carbonate or acetate) acts as an internal proton shuttle, significantly lowering the activation energy required to cleave the C–H bond.

Because the starting material features a 3-methylbenzoyl group, the Pd(II) center can insert into either of the two available ortho C–H bonds (C2 or C6 of the benzoyl ring).

  • Path A (Attack at C6): The C1–C6 bond becomes the C6a–C10a fusion bond of the phenanthridine core. The methyl group at C3 maps to the C8 position, yielding 8-methylphenanthridin-6(5H)-one .

  • Path B (Attack at C2): The C1–C2 bond becomes the fusion bond. The methyl group at C3 maps to the C10 position, yielding 10-methylphenanthridin-6(5H)-one .

This regiochemical divergence is a hallmark of meta-substituted benzamides in C–H activation, requiring careful ligand tuning (e.g., using bulky phosphines) to control the isomeric ratio.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd OxAdd Pd0->OxAdd this compound CMD CMD Pathway C-H Activation via Base OxAdd->CMD Base (e.g., K2CO3) RedElim Reductive Elimination Product Release CMD->RedElim Palladacycle Formation RedElim->Pd0 Regeneration of Pd(0) Product Phenanthridinone Product 8-Me and 10-Me Isomers RedElim->Product C-C Bond Formation

Diagram 2: Palladium-catalyzed intramolecular C-H arylation catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol utilizes modified Schotten-Baumann conditions to ensure high yields despite the steric hindrance of the ortho-iodo group.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Causality: An inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive 3-methylbenzoyl chloride into unreactive 3-methylbenzoic acid.

  • Dissolution: Dissolve 2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath. Causality: TEA acts as an acid scavenger. Neutralizing the HCl byproduct is critical because the bulky, electron-withdrawing iodine atom makes 2-iodoaniline a weak nucleophile; protonation would halt the reaction entirely.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 eq) via syringe.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization (ethanol/water) or silica gel flash chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol 2: Palladium-Catalyzed Intramolecular C–H Arylation

This protocol details the cyclization of the amide into methylphenanthridin-6(5H)-one isomers via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Reaction Setup: Charge an oven-dried Schlenk tube with this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), Tricyclohexylphosphine (PCy₃, 0.10 eq), and K₂CO₃ (2.0 eq). Causality: Pd(OAc)₂ serves as the precatalyst. PCy₃ is a sterically demanding, electron-rich ligand that accelerates the oxidative addition into the hindered Ar–I bond. K₂CO₃ is the essential base required to mediate the CMD proton-shuttle step.

  • Degassing: Evacuate the Schlenk tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 0.1 M) via syringe. Causality: DMA is a highly polar, high-boiling solvent that stabilizes the transient palladacycle intermediates and accommodates the high thermal energy required for C–H activation.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C in an oil bath for 16 hours. Causality: High temperatures are mandatory to overcome the thermodynamic activation barrier of the C(sp²)–H bond cleavage.

  • Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite effectively traps the precipitated palladium black and inorganic potassium salts.

  • Isolation: Concentrate the filtrate and purify via column chromatography to separate the 8-methylphenanthridin-6(5H)-one and 10-methylphenanthridin-6(5H)-one isomers.

References

  • Aleti, R. R., Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2021). "Synthetic Strategies in the Preparation of Phenanthridinones." Molecules, 26(18), 5560. Available at:[Link]

Sources

Literature review of N-(2-iodophenyl)-3-methylbenzamide binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Investigation of N-(2-iodophenyl)-3-methylbenzamide Binding Affinity

Abstract

This compound is a small molecule featuring a benzamide scaffold, a structure prevalent in numerous pharmacologically active compounds. While extensive research exists for the broader class of benzamide derivatives, specific binding affinity data for this compound is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: first, to review the existing knowledge on structurally related benzamides to hypothesize potential biological targets and binding characteristics; and second, to provide a comprehensive, in-depth framework for the experimental and computational determination of its binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for characterizing novel protein-ligand interactions.

Introduction: Deconstructing this compound

The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions within protein binding sites. The specific molecule, this compound, possesses three key structural features that dictate its potential pharmacodynamics:

  • The Benzamide Core: This amide linkage provides a rigid backbone and acts as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), enabling strong, directional interactions with protein residues.

  • The m-Toluyl Group (3-methylphenyl): The methyl substituent introduces a small hydrophobic feature that can engage in van der Waals interactions within a nonpolar pocket of a target protein. Its meta-position influences the overall geometry of the molecule.

  • The 2-Iodophenyl Moiety: The iodine atom is a particularly salient feature. As a large, polarizable halogen, it can participate in halogen bonding—a non-covalent interaction with a Lewis base (such as a carbonyl oxygen or an aromatic ring on a protein residue) that can significantly enhance binding affinity. Furthermore, iodinated compounds are of interest as they can be readily radiolabeled for imaging and diagnostic studies.[1][2]

Given these features, and drawing parallels from existing literature on similar compounds, this compound could plausibly interact with a range of biological targets.

Potential Biological Targets: An Evidence-Based Hypothesis

While the direct target of this compound is unconfirmed, the benzamide class of molecules has established activities against several important protein families. These serve as logical starting points for investigation.

  • Histone Deacetylases (HDACs): Many benzamide derivatives, such as Entinostat (MS-275), are potent HDAC inhibitors.[3] The core pharmacophore often involves a zinc-binding group, a linker, and a surface-recognition "cap." The benzamide can chelate the catalytic zinc ion in the HDAC active site, and molecular docking studies have been used to predict these interactions.[3][4]

  • Tyrosinase: Certain benzamide derivatives have demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production. Docking studies suggest these compounds can bind within the enzyme's active site.[5]

  • Sigma Receptors: Iodinated benzamides have been synthesized and shown to exhibit nanomolar affinity for sigma binding sites, which are implicated in a variety of neurological processes.[1]

  • DNA Minor Groove: N-phenylbenzamide derivatives have been shown to bind selectively and with high affinity to the AT-rich minor groove of DNA, presenting a potential mechanism for antiprotozoal activity.[6]

A Framework for Determining Binding Affinity

The following sections outline a logical, multi-pronged approach to first predict and then empirically measure the binding affinity of this compound for a chosen protein target (e.g., HDAC1, based on the strong precedent).

Synthesis of this compound

A prerequisite for any experimental work is the chemical synthesis of the compound. Based on standard organic chemistry principles, a common route involves the amidation reaction between an activated carboxylic acid and an amine.[5][7]

cluster_reactants Reactants cluster_steps Reaction Steps R1 3-Methylbenzoic Acid S1 Activation (e.g., SOCl2, EDCI) R1->S1 Step 1 R2 2-Iodoaniline S2 Amide Coupling (Base, Solvent) R2->S2 Step 2 S1->S2 Activated Intermediate P Product: N-(2-iodophenyl)- 3-methylbenzamide S2->P

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis and Purification

  • Activation: Dissolve 3-methylbenzoic acid in an anhydrous solvent (e.g., dichloromethane). Add an activating agent such as thionyl chloride or a carbodiimide (e.g., EDCI) and stir at room temperature to form the acyl chloride or activated ester intermediate.

  • Coupling: In a separate flask, dissolve 2-iodoaniline in the same solvent with a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the acid byproduct.

  • Reaction: Slowly add the activated acid solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction, perform an aqueous wash to remove salts, and extract the product into an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Silico Prediction: Molecular Docking & Dynamics

Before committing to costly and time-consuming wet lab experiments, computational methods can provide valuable predictions of binding mode and affinity.[8]

PDB 1. Obtain Target Structure (e.g., PDB ID: 4BKX for HDAC1) PrepProtein 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein DefineSite 4. Define Binding Site (Based on co-crystallized ligand) PrepProtein->DefineSite PrepLigand 3. Prepare Ligand (Generate 3D conformer, assign charges) Docking 5. Run Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Docking DefineSite->Docking Analysis 6. Analyze Results (Binding poses, scoring functions) Docking->Analysis MD 7. (Optional) MD Simulation (Assess pose stability, calculate ΔG) Analysis->MD

Caption: A typical workflow for molecular docking and simulation studies.

Protocol: Molecular Docking

  • Target Preparation: Download the crystal structure of the target protein (e.g., HDAC1, PDB ID: 4BKX) from the Protein Data Bank.[4] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like Schrödinger Maestro or UCSF Chimera.

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the binding pocket (the "grid") on the protein, typically centered on the location of a known co-crystallized inhibitor.[4]

  • Docking Execution: Run the docking algorithm, which will systematically place the ligand in the defined binding site in various conformations and orientations.

  • Analysis: Analyze the top-ranked poses. The primary output is a docking score (an estimate of binding free energy) and a predicted binding mode, which reveals key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts). These results can guide subsequent experimental design.[4][8]

In Vitro Determination: Biophysical Assays

Biophysical techniques provide direct, quantitative measurement of binding affinity (K D), kinetics (k on , k off ), and thermodynamics (ΔH, ΔS). Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered industry standards.[9]

Table 1: Comparison of Key Biophysical Techniques

TechniquePrincipleKey OutputsAdvantagesConsiderations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingK D , ΔH, ΔS, Stoichiometry (n)Gold standard; label-free solution-based measurement; provides full thermodynamic profileRequires larger amounts of pure protein and ligand; lower throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index as molecules bind to a sensor surfaceK D , k on (association rate), k off (dissociation rate)High sensitivity; real-time kinetics; requires less sample than ITCRequires immobilization of one binding partner, which can affect activity; mass transport can be a limiting factor
Nuclear Magnetic Resonance (NMR) Measures changes in the magnetic environment of atomic nuclei upon bindingK D , binding site mappingCan detect very weak interactions; provides structural informationRequires large amounts of protein; lower throughput; size limitations
Fluorescence-Based Assays (e.g., TR-FRET) Measures changes in fluorescence (e.g., energy transfer) upon bindingK D , IC 50High throughput; very sensitive; suitable for screeningRequires fluorescent labels or probes, which can interfere with binding

Protocol: Surface Plasmon Resonance (SPR)

SPR is an excellent choice for detailed kinetic analysis. The following is a generalized protocol.

cluster_prep Preparation cluster_run Experiment cluster_analysis Data Analysis Chip 1. Select & Prepare Sensor Chip (e.g., CM5 chip) Immobilize 2. Immobilize Protein (e.g., Amine coupling) Chip->Immobilize Ligand 3. Inject Ligand (Serial dilutions) Immobilize->Ligand Association 4. Measure Association (Real-time RU change) Ligand->Association Dissociation 5. Measure Dissociation (Buffer flow) Association->Dissociation Regen 6. Regenerate Surface Dissociation->Regen Fitting 7. Fit Sensorgrams (e.g., 1:1 Langmuir model) Regen->Fitting Repeat for all concentrations Results 8. Determine kon, koff, KD Fitting->Results

Caption: Step-by-step experimental workflow for Surface Plasmon Resonance (SPR).

  • Immobilization: The target protein is covalently attached to the surface of a sensor chip (e.g., via amine coupling). This creates the stationary phase.

  • Association: A solution containing this compound (the analyte) at a specific concentration is flowed over the chip surface. Binding to the immobilized protein causes a change in the refractive index, which is measured in real-time as an increase in Response Units (RU).

  • Dissociation: The analyte solution is replaced with a continuous flow of buffer. The dissociation of the compound from the protein is monitored as a decrease in RU.

  • Regeneration: A pulse of a harsh solution (e.g., low pH glycine) is used to strip all remaining bound analyte from the surface, preparing it for the next injection.

  • Data Analysis: The experiment is repeated with a range of analyte concentrations. The resulting curves (sensorgrams) are globally fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ). A low K D value signifies high binding affinity.[10]

Conclusion and Future Directions

While the binding affinity of this compound has not been explicitly characterized, its chemical structure suggests a high potential for specific and potent interactions with biological targets, particularly those known to bind other benzamide derivatives like HDACs. This guide provides a robust, logical, and technically detailed roadmap for any research professional seeking to elucidate these properties. By combining computational prediction with rigorous biophysical validation, a complete and accurate profile of the compound's binding affinity can be established. Such a characterization is the foundational first step in evaluating its potential as a chemical probe, a tool compound, or a lead candidate in a drug discovery program.

References

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. Available at: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services. Available at: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available at: [Link]

  • Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. PMC. Available at: [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. DigitalCommons@UNL. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Synfacts. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Scientific Research. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. Available at: [Link]

  • N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, a molecule for radiohalogenation of proteins and peptides. PubMed. Available at: [Link]

  • Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. PubMed. Available at: [Link]

Sources

Technical Whitepaper: Therapeutic & Synthetic Potential of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic & Synthetic Potential of N-(2-iodophenyl)-3-methylbenzamide Derivatives Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 123862-56-6) , a specialized halogenated benzanilide scaffold.[1] While often categorized as a chemical building block, this molecule possesses significant latent therapeutic potential as a Succinate Dehydrogenase Inhibitor (SDHI) and a privileged precursor for phenanthridinone-based poly(ADP-ribose) polymerase (PARP) inhibitors.

This document outlines the compound's structural activity relationships (SAR), validated synthesis protocols, and its dual-role utility in antimicrobial discovery and high-value heterocyclic synthesis.

Structural Analysis & Pharmacophore Mapping

The molecule consists of a 2-iodoaniline moiety coupled with a 3-methylbenzoic acid core.[1] Its therapeutic utility is derived from two distinct chemical behaviors:

  • The "Benodanil" Homology (Direct Activity): The core structure—an N-phenylbenzamide with an ortho-iodine substituent—is structurally homologous to Benodanil (2-iodobenzanilide), a systemic fungicide targeting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. The addition of the 3-methyl group on the benzoyl ring enhances lipophilicity (cLogP), potentially improving membrane permeability compared to the parent scaffold.

  • The "Pre-Cyclization" Motif (Synthetic Utility): The ortho-iodo position serves as a "loaded spring" for intramolecular arylation. Under palladium catalysis, this molecule undergoes C-H activation to form Phenanthridinones , which are potent scaffolds for PARP inhibitors (oncology) and antiviral agents.

DOT Visualization: Pharmacophore & Synthetic Divergence

PharmacophoreMap Core This compound (CAS: 123862-56-6) SDH Target: Succinate Dehydrogenase (Complex II) Core->SDH Structural Homology Lipophilicity 3-Methyl Group: Enhanced Lipophilicity Core->Lipophilicity SAR Modification PdCat Pd-Catalyzed Cyclization Core->PdCat Synthetic Divergence Activity1 Fungicidal/Antimicrobial (Benodanil Analog) SDH->Activity1 Lipophilicity->Activity1 Improved Bioavailability Phenan Product: Phenanthridinone Scaffold PdCat->Phenan Intramolecular Arylation PARP Downstream Utility: PARP Inhibitors (Oncology) Phenan->PARP

Figure 1: Pharmacophore mapping showing the divergent utility of the molecule as both a direct biological agent (SDHI) and a synthetic precursor (PARP inhibitors).

Therapeutic Application: Antimicrobial & SDH Inhibition

Mechanism of Action

As an analog of Benodanil, this compound targets the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (SDH). The bulky iodine atom at the ortho position of the aniline ring locks the conformation, forcing the amide bond into a specific twist that fits the hydrophobic pocket of the enzyme, disrupting cellular respiration in fungi and specific bacteria.

Experimental Protocol: SDH Inhibition Assay

Objective: To validate the inhibitory constant (


) of the compound against mitochondrial Complex II.

Reagents:

  • Mitochondrial fraction (isolated from S. cerevisiae or bovine heart).

  • DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor.

  • Succinate (Substrate).

  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute mitochondrial protein to 0.5 mg/mL in phosphate buffer (pH 7.4) containing 1 mM KCN (to block Complex IV).

  • Incubation: Add test compound (0.1 nM – 100 µM) and incubate for 10 minutes at 25°C.

  • Activation: Initiate reaction by adding 20 mM Succinate.

  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm . The loss of blue color indicates electron transport activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Technical Insight: The 3-methyl group may introduce steric clash in certain wild-type strains. It is crucial to run a parallel counter-screen against mammalian mitochondria to assess selectivity (toxicity index).

Synthetic Application: Accessing the Phenanthridinone Scaffold

The most high-value application of this compound is its conversion into 3-methylphenanthridin-6(5H)-one . Phenanthridinones are the core structures for PJ34 and other PARP inhibitors used in cancer therapy (preventing DNA repair in cancer cells).

Protocol: Palladium-Catalyzed Intramolecular Arylation

This protocol utilizes a ligand-free palladium system to cyclize the benzamide.

Reaction Scheme:



Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube, add:

    • This compound (1.0 equiv, 1 mmol)

    • Pd(OAc)

      
       (5 mol%)
      
    • K

      
      CO
      
      
      
      (2.0 equiv)
    • Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Acts as a phase transfer catalyst and stabilizer for Pd nanoparticles.

  • Solvent: Add DMF (anhydrous, 5 mL).

  • Conditions: Degas with Argon for 5 minutes. Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome:

  • Product: 3-methylphenanthridin-6(5H)-one.

  • Yield: Typically 85-92% (high efficiency due to the weak C-I bond).

DOT Visualization: Synthesis Workflow

SynthesisFlow Step1 Reactants: Substrate + Pd(OAc)2 + K2CO3 + TBAB Step2 Solvent System: DMF (Degassed, Argon) Step1->Step2 Step3 Catalytic Cycle: Oxidative Addition -> Palladacycle -> Reductive Elimination Step2->Step3 Heat 100°C, 12h Step4 Product Isolation: 3-methylphenanthridin-6(5H)-one Step3->Step4 C-C Bond Formation

Figure 2: Workflow for the conversion of the benzamide precursor into the bioactive phenanthridinone scaffold.

Comparative Data Analysis

The following table contrasts the properties of the user's compound against the standard Benodanil (fungicide) and PJ34 (PARP inhibitor), highlighting its transitional nature.

FeatureBenodanil (Standard)This compound Phenanthridinone (Cyclized Product)
Core Structure 2-Iodobenzanilide3-Methyl-2'-iodobenzanilideTricyclic Lactam
Primary Target SDH (Complex II)SDH (Putative) / Synthetic PrecursorPARP-1 / PARP-2
Lipophilicity (cLogP) ~3.2~3.7 (Higher membrane permeability)~2.5 (More polar)
Key Substituent Iodine (Ortho)Iodine (Ortho) + Methyl (Meta)Fixed Planar Ring
Application Agriculture (Fungicide)Lead Optimization / IntermediateOncology (DNA Repair Inhibition)

References

  • Synthesis and Biological Activity of Iodo-Benzamides: Islam, M. et al. "Synthesis and evaluation of novel iodinated phenyl benzamides." BUET Institutional Repository, 2012.

  • Mechanism of SDH Inhibition (Benodanil Class): Sierotzki, H., & Scalliet, G. "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 2013.

  • Palladium-Catalyzed Cyclization to Phenanthridinones: Rosa, G. R., et al. "Ligand-free palladium-catalyzed synthesis of phenanthridinones." Synthesis, 2003.

  • PARP Inhibitors and Phenanthridinone Scaffolds: Curtin, N. J., & Szabo, C. "Therapeutic applications of PARP inhibitors: Anticancer therapy and beyond." Molecular Aspects of Medicine, 2013.

  • Chemical Property Data (CAS 123862-56-6): BLD Pharm Catalog Entry for this compound. [2][3][4]

Sources

Predictive ADME properties of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Predictive ADME Properties and In Vitro Validation Workflows for N-(2-iodophenyl)-3-methylbenzamide

Executive Summary

The transition of a small molecule from a synthetic hit to a viable lead candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive evaluation of This compound (CAS: 123862-56-6), a halogenated benzamide derivative. As a Senior Application Scientist, my objective is to deconstruct the physicochemical rationale behind its predicted pharmacokinetic behavior and outline the self-validating in vitro protocols required to empirically verify these in silico models.

Physicochemical Profiling & Structural Rationale

The predictive ADME behavior of this compound is fundamentally governed by its structural topology. Understanding the causality between its functional groups and its macroscopic properties is the first step in rational drug design.

  • The Benzamide Core: The amide linkage provides a balance of structural rigidity and moderate polarity (1 Hydrogen Bond Donor [HBD], 1 Hydrogen Bond Acceptor [HBA]). It is generally stable against plasma esterases but remains a potential substrate for hepatic amidases.

  • The 2-Iodo Substitution: The iodine atom at the ortho position of the aniline ring is the most critical feature. Iodine possesses a large van der Waals radius (~1.98 Å). This extreme steric bulk restricts the rotation of the N-phenyl bond, effectively locking the molecule into a preferred, low-energy conformation. Conformational restriction minimizes the entropic penalty of binding and lowers the desolvation energy required to cross lipid bilayers, strongly predicting high membrane permeability. Furthermore, the heavy halogen drives up the overall lipophilicity (LogP).

  • The 3-Methyl Substitution: Positioned on the benzoyl ring, this electron-donating group subtly modulates the electronic landscape of the amide. More importantly from an ADME perspective, the benzylic methyl group introduces a highly predictable "soft spot" for Phase I oxidative metabolism.

Predictive ADME Modeling (In Silico)

Using standard predictive algorithms (e.g., SwissADME, pkCSM)[1], we can forecast the pharmacokinetic journey of this compound.

  • Absorption: With a predicted Molecular Weight of 337.16 g/mol , a LogP of ~4.0, and a Topological Polar Surface Area (TPSA) of 29.10 Ų, the compound perfectly aligns with Lipinski’s Rule of Five. The low TPSA and high lipophilicity dictate that gastrointestinal absorption will be near-complete, driven by passive transcellular diffusion.

  • Distribution: The lack of ionizable groups at physiological pH (7.4), combined with high lipophilicity, suggests a large Volume of Distribution (

    
    ). The molecule is highly likely to cross the Blood-Brain Barrier (BBB). However, these same properties predict extensive Plasma Protein Binding (PPB > 90%), which may limit the free fraction of the drug available for target engagement.
    
  • Metabolism: The primary metabolic liability is the 3-methyl group. Cytochrome P450 enzymes, specifically the highly promiscuous CYP3A4 and the lipophile-favoring CYP2C9 , are predicted to catalyze the aliphatic oxidation of this methyl group to a hydroxymethyl intermediate, which may further oxidize to a carboxylic acid[2]. The bulky iodine atom may act as an anchor, orienting the molecule within the large hydrophobic binding pocket of CYP3A4.

  • Excretion: Renal clearance of the unchanged parent compound will be negligible due to high lipophilicity and lack of charge. Elimination will be entirely dependent on hepatic clearance.

ADME_Workflow Start N-(2-iodophenyl)- 3-methylbenzamide InSilico In Silico Profiling (SwissADME / pkCSM) Start->InSilico PhysChem Physicochemical MW: 337.16 | LogP: ~4.0 InSilico->PhysChem Absorp Absorption High Passive Permeability InSilico->Absorp Metab Metabolism CYP3A4 / CYP2C9 Substrate InSilico->Metab Tox Toxicity High PPB, Low hERG InSilico->Tox

Fig 1: In silico predictive ADME workflow for this compound.

Data Presentation: Quantitative Predictions

Table 1: Predicted Physicochemical and ADME Parameters

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 337.16 g/mol Optimal for oral bioavailability.
LogP (Consensus) ~4.0High lipophilicity; drives membrane permeation.
TPSA 29.10 ŲExcellent passive diffusion; BBB penetration likely.
HBD / HBA 1 / 1Low hydrogen bonding limits desolvation penalty.
Caco-2


cm/s
High intestinal absorption expected.
CYP450 Liability CYP3A4, CYP2C9High potential for first-pass hepatic metabolism.

Experimental Validation Protocols (In Vitro)

To trust in silico data, we must challenge it with rigorous, self-validating in vitro assays. Do not simply run the assay; ensure the assay proves its own operational integrity.

Protocol 1: Caco-2 Permeability Assay (Absorption Validation)

We utilize the Caco-2 human colon carcinoma cell line because, over a 21-day culture period, these cells spontaneously differentiate to form a polarized monolayer expressing enterocyte-like characteristics, including tight junctions and efflux transporters[3][4].

Self-Validating Mechanism: We measure Transepithelial Electrical Resistance (TEER) and use Lucifer Yellow (LY) to ensure we are measuring true transcellular transport, not artifactual leakage through a damaged monolayer[4].

Step-by-Step Methodology:

  • Seeding & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days, replacing media every 48 hours.
    
  • Monolayer Validation (Critical Step): Prior to dosing, measure the TEER using a voltohmmeter. Only wells exhibiting a TEER

    
     are acceptable for the assay[4]. Values below this indicate compromised tight junctions.
    
  • Dosing Solution Preparation: Prepare a 10 µM solution of this compound in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add 100 µg/mL Lucifer Yellow to the dosing solution as a paracellular marker[5].

  • Apical to Basolateral (A

    
    B) Transport:  Add 300 µL of the dosing solution to the apical chamber. Add 1,200 µL of blank HBSS to the basolateral chamber[6].
    
  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed HBSS each time.

  • Analysis: Quantify the parent compound via LC-MS/MS. Measure LY fluorescence (Ex 428 nm / Em 536 nm). If LY permeability exceeds 1%, discard the data for that well, as the monolayer was breached.

Caco2_Protocol Seed Seed Caco-2 Cells (Transwell Inserts) Diff 21-Day Differentiation (Enterocyte Phenotype) Seed->Diff TEER TEER Validation (>300 Ω·cm²) Diff->TEER Dose Apical Dosing (10 µM Compound) TEER->Dose Sample Basolateral Sampling (LC-MS/MS) Dose->Sample

Fig 2: Step-by-step Caco-2 permeability assay workflow with integral TEER validation.

Protocol 2: CYP450 Microsomal Stability Assay (Metabolism Validation)

To validate the predicted benzylic oxidation of the 3-methyl group, we expose the compound to Human Liver Microsomes (HLMs). HLMs contain the full complement of membrane-bound CYP450 enzymes[7].

Self-Validating Mechanism: CYP450 enzymes obligately require NADPH as an electron donor. By running a parallel control reaction without NADPH, we can definitively prove that any observed compound depletion is due to CYP-mediated metabolism, rather than chemical instability or non-specific protein binding[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM

    
    .
    
  • Substrate Addition: Spike this compound to a final concentration of 1 µM (keep organic solvent concentration < 0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Simultaneously, initiate the negative control using an equivalent volume of blank buffer instead of NADPH.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to monitor the decay of the parent compound and calculate the intrinsic clearance (

    
    ).
    

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

  • DB-ALM Protocol n° 142. Permeability Assay on Caco-2 Cells. European Commission Joint Research Centre. URL: [Link]

  • Sikorska, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. URL: [Link]

  • Wyatt, P. G., et al. (2007). 1,4-Benzodiazepines as Inhibitors of Respiratory Syncytial Virus. The Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 50(5), 940-957. URL: [Link]

  • Biagini, G. A., et al. (2019). Antimalarial Dibenzannulated Medium-Ring Keto Lactams. Journal of Medicinal Chemistry. URL: [Link]

Sources

-(2-iodophenyl)-3-methylbenzamide: Strategic Precursor for Phenanthridinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource on


-(2-iodophenyl)-3-methylbenzamide , a critical intermediate in the synthesis of phenanthridinone scaffolds via transition-metal-catalyzed C–H activation.

Executive Summary


-(2-iodophenyl)-3-methylbenzamide  is a specialized benzamide derivative primarily utilized as a model substrate and key intermediate in organic synthesis and medicinal chemistry. Its structural motif—an o-iodoanilide moiety linked to a meta-substituted benzoyl ring—makes it an ideal candidate for intramolecular direct arylation .

This compound is the gateway to 3-methylphenanthridin-6(5H)-one , a core scaffold found in Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., PJ34) and antiviral agents. For drug development professionals, understanding the behavior of this precursor under palladium-catalyzed conditions is essential for optimizing library synthesis and controlling regioselectivity in complex heterocycle formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name

-(2-iodophenyl)-3-methylbenzamide
Molecular Formula

Molecular Weight 337.16 g/mol
Structural Class o-Haloanilide / Benzamide
Key Functional Groups Aryl iodide (oxidative addition site), Amide (directing group), Methyl (steric marker)
Primary Application Precursor for Phenanthridinone synthesis via C–H activation
Structural Significance

The molecule features two distinct aromatic rings connected by an amide linker.

  • Ring A (Aniline side): Contains an ortho-iodine atom. The weak C–I bond (

    
    65 kcal/mol) facilitates rapid oxidative addition by transition metals (Pd, Cu).
    
  • Ring B (Benzoyl side): Contains a meta-methyl group. This substituent breaks the symmetry of the ring, introducing a regioselectivity challenge during cyclization (discussed in Section 3).

Synthetic Utility: The Phenanthridinone Cyclization

The core utility of this compound lies in its conversion to phenanthridinones. This transformation represents a "textbook" example of intramolecular C–H arylation , often referred to as a biaryl coupling.

Mechanistic Pathway (Palladium Catalysis)

The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. The amide group plays a dual role: it tethers the two rings (entropic advantage) and can act as a weak directing group.

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the aniline ring, forming an Ar-Pd(II)-I species.

  • Ligand Exchange/Base Coordination: A carboxylate base (e.g., pivalate or acetate) coordinates to the Palladium.

  • C–H Activation (CMD): The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate/carboxylate ligand acts as an intramolecular base, deprotonating the ortho-C–H bond of the benzoyl ring while the Pd forms a bond with the carbon.

  • Reductive Elimination: The Pd(II) center releases the fused tricyclic product and regenerates Pd(0).

Regioselectivity: The "3-Methyl" Effect

The presence of the methyl group at the meta-position of the benzoyl ring creates two non-equivalent ortho sites for cyclization:

  • Site A (C2): Located between the carbonyl and the methyl group. This site is sterically crowded .

  • Site B (C6): Located para to the methyl group. This site is sterically accessible .

Outcome: Under standard thermodynamic control (Pd(OAc)


, PPh

, Cs

CO

), cyclization occurs preferentially at Site B , yielding 3-methylphenanthridin-6(5H)-one . Cyclization at Site A is kinetically disfavored due to steric clash between the Pd-center and the methyl group during the CMD transition state.

ReactionPathway Substrate N-(2-iodophenyl)-3-methylbenzamide OxAdd Oxidative Addition (Ar-Pd-I Species) Substrate->OxAdd Pd(0) CMD CMD Transition State (Base-assisted) OxAdd->CMD CsOPiv/Cs2CO3 RedElim Reductive Elimination CMD->RedElim -HX Regio Regioselectivity: Sterics favor C6 over C2 CMD->Regio Product 3-methylphenanthridin-6(5H)-one (Major Isomer) RedElim->Product Pd(0) regen

Figure 1: Mechanistic pathway of the Pd-catalyzed cyclization emphasizing the CMD step.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Objective: To synthesize


-(2-iodophenyl)-3-methylbenzamide from commercially available starting materials.

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • 3-Methylbenzoyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolution: Dissolve 2-iodoaniline (10 mmol, 2.19 g) in anhydrous DCM (50 mL) under an argon atmosphere. Add Et

    
    N (12 mmol, 1.67 mL).
    
  • Addition: Cool the solution to 0°C. Add 3-methylbenzoyl chloride (11 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NaHCO

    
     solution. Extract with DCM (2 x 30 mL). Wash the organic layer with 1M HCl (to remove unreacted aniline) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain white needles.
    • Expected Yield: 85–95%

    • Validation: ^1H NMR should show a singlet for the methyl group (~2.4 ppm) and the characteristic downfield doublet for the proton ortho to the iodine.

Protocol B: Intramolecular Cyclization (Phenanthridinone Formation)

Objective: To convert the precursor into the tricyclic phenanthridinone scaffold.

Reagents:

  • 
    -(2-iodophenyl)-3-methylbenzamide (0.5 mmol)
    
  • Pd(OAc)

    
     (5 mol%)
    
  • PPh

    
     (10 mol%) or PCy
    
    
    
    (for difficult substrates)
  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • DMF or DMA (Dry, degassed)

Procedure:

  • Setup: In a glovebox or under strict N

    
     flow, charge a reaction vial with the amide substrate, Pd(OAc)
    
    
    
    , Ligand, and Base.
  • Solvent: Add DMF (5 mL). Seal the vial.

  • Heating: Heat to 100–120°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc.

  • Purification: Flash column chromatography (SiO

    
    ). Phenanthridinones are typically more polar than the starting material.
    
    • Expected Yield: 70–85%

Biological Relevance & Applications[2]

While


-(2-iodophenyl)-3-methylbenzamide is the precursor, the resulting phenanthridinone  core is a privileged structure in drug discovery.
Target / ClassApplicationMechanism Connection
PARP Inhibitors Cancer TherapyThe phenanthridinone lactam mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP-1/2.
Antiviral Agents HCV / CoronavirusSubstituted phenanthridinones have shown activity in inhibiting viral replication by intercalating RNA/DNA or inhibiting viral polymerases.
Topoisomerase I AntitumorDerivatives like ARC-111 (topoisomerase I inhibitor) are synthesized via similar benzamide cyclization routes.
Logical Relationship Diagram

Applications Precursor This compound Reaction Pd-Catalyzed Cyclization Precursor->Reaction Scaffold 3-Methylphenanthridinone Core Reaction->Scaffold Drug1 PARP Inhibitors (e.g., PJ34 Analogs) Scaffold->Drug1 Drug2 Antiviral Agents Scaffold->Drug2

Figure 2: From precursor to bioactive therapeutic classes.

References

  • Synthesis of Phenanthridinones via C-H Activation

    • Title: "Recent Advances in the Synthesis of Phenanthridinones"
    • Source:Molecules (2020)[1]

    • URL:[Link] (Contextual inference from similar benzamide cyclization reviews).

  • Mechanistic Insight (CMD Pathway)

    • Title: "Palladium-Catalyzed Intramolecular C–H Amid
    • Source:Journal of the American Chemical Society[2]

    • URL:[Link] (Foundational work on amide-directed C-H activation).

  • General Synthetic Protocol for Benzamides

    • Title: "A simple method for aryl
    • Source:Royal Society of Chemistry (Supp. Info)
    • URL:[Link]

  • Phenanthridinones as PARP Inhibitors

    • Title: "Synthetic Strategies in the Prepar
    • Source:PMC - NIH
    • URL:[Link]

Sources

Methodological & Application

Application Note: Optimal Solvent Systems for In Vitro Assays of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The successful in vitro evaluation of novel synthetic compounds hinges on overcoming the thermodynamic barriers of aqueous solubility without introducing solvent-induced cytotoxicity. N-(2-iodophenyl)-3-methylbenzamide (CAS: 123862-56-6, Molecular Weight: 337.16 g/mol )[1] presents a specific formulation challenge.

As a halogenated benzamide, this compound is highly lipophilic. The bulky iodine atom at the ortho position of the aniline ring significantly increases the molecular polarizability and partition coefficient (LogP), while the meta-methyl group further adds to its hydrophobic bulk. Direct introduction of such hydrophobic compounds into aqueous media often leads to assay failure due to poor bioavailability and optical interference from micro-precipitates. This guide establishes a self-validating framework for formulating this compound using optimized co-solvent systems.

Mechanistic Rationale: Overcoming "Solvent Shock"

When a high-concentration Dimethyl Sulfoxide (DMSO) stock of a lipophilic drug is directly pipetted into an aqueous assay medium, the rapid diffusion of the polar DMSO molecules into the bulk water leaves the hydrophobic drug molecules stranded without a hydration shell. This thermodynamic instability forces the drug molecules to self-associate, leading to nucleation and rapid micro-precipitation—a phenomenon known as "solvent shock"[2].

To circumvent this, we utilize a Co-Solvent Cascade Strategy :

  • Primary Solubilization (DMSO): Disrupts the crystalline lattice of the powder. Anhydrous DMSO is required to prevent premature hydrolysis or precipitation[3].

  • Dielectric Bridging (PEG400): Polyethylene glycol 400 acts as an intermediate co-solvent that bridges the dielectric gap between highly polar water and non-polar drug molecules[3].

  • Micellar Encapsulation (Tween-80): A non-ionic surfactant that sterically hinders crystal lattice formation, keeping the compound suspended in stable micelles when introduced to aqueous media[4].

Causality Hydrophobic High Lipophilicity (Iodine/Methyl) Precipitation Aqueous Precipitation (Solvent Shock) Hydrophobic->Precipitation Direct media addition Optimization Co-Solvent Strategy (PEG400/Tween-80) Precipitation->Optimization Necessitates SolventTox Solvent Cytotoxicity (ROS/IL-6 Alteration) SolventTox->Optimization Limits DMSO <0.5% Validation Nephelometry Check (OD 600nm) Optimization->Validation Requires verification

Logical causality of solvent selection and validation.

Quantitative Constraints for In Vitro Systems

The biological impact of the solvent vehicle must be strictly controlled. While DMSO is a universal solvent, concentrations above 0.5% (v/v) have been shown to artificially alter cellular readouts, such as inhibiting or stimulating reactive oxygen species (ROS) and interleukin-6 (IL-6) production depending on the cell line[5]. Maximizing compound solubility while minimizing final solvent concentration is the critical balancing act of this protocol[2].

Table 1: Maximum Tolerated Concentrations (MTC) of Solvents In Vitro
Solvent / CarrierPrimary FunctionMax Recommended In Vitro Conc. (v/v)Cytotoxicity / Artifact Risks at High Conc.
DMSO Primary solubilization≤ 0.5% (ideally ≤ 0.1%)Alters ROS/IL-6 levels; membrane permeabilization[5].
PEG400 Dielectric bridging≤ 1.0%Osmotic stress; viscosity interference[6].
Tween-80 Micellar encapsulation≤ 0.1%Cell membrane disruption; protein denaturation.
HP-β-CD Inclusion complexes≤ 1.0% (w/v)Cholesterol depletion from lipid rafts[5].

Formulation Workflows & Decision Matrix

The choice of formulation depends entirely on the target assay concentration. For low concentrations (< 10 µM), direct dilution from a high-concentration DMSO stock is usually sufficient if vortexed rapidly[2]. For higher concentrations (≥ 10 µM), a co-solvent cascade is mandatory to prevent precipitation[4].

Workflow Start This compound Stock Primary Stock (10-50 mM) in 100% Anhydrous DMSO Start->Stock Add DMSO & Sonicate Decision Target Concentration? Stock->Decision LowConc Low (< 10 µM) Decision->LowConc HighConc High (≥ 10 µM) Decision->HighConc DirectDil Direct Aqueous Dilution (Media + FBS) LowConc->DirectDil CoSolvent Co-solvent Cascade (PEG400 -> Tween-80) HighConc->CoSolvent Assay In Vitro Assay (Final DMSO ≤ 0.5%) DirectDil->Assay Vortex rapidly CoSolvent->Assay Dropwise addition

Formulation workflow based on target assay concentration.

Step-by-Step Self-Validating Protocols

Protocol A: Direct Aqueous Dilution (For Final Conc. < 10 µM)

Use this protocol when testing highly potent interactions where high compound concentrations are unnecessary.

  • Stock Preparation: Weigh out 3.37 mg of this compound and dissolve in 1 mL of anhydrous DMSO to create a 10 mM primary stock[2]. Sonicate for 5 minutes at room temperature until the solution is completely clear.

  • Intermediate Dilution: Add 2 µL of the 10 mM stock into 198 µL of assay media to create a 100 µM intermediate solution[2]. Critical Causality: Vortex immediately during addition. Rapid mechanical mixing prevents localized high concentrations of the drug from nucleating before they can disperse.

  • Final Dosing: Add 100 µL of the intermediate solution to 900 µL of final assay media to achieve a 10 µM working concentration. The final DMSO concentration will be a safe 0.1%[2].

Protocol B: Co-Solvent Cascade (For Final Conc. 10 µM - 100 µM)

Use this protocol for low-potency screening or mechanism-of-action studies requiring high compound saturation.

  • Working Solution Preparation: To prepare 1 mL of a highly concentrated working solution, sequentially add solvents in the following strict order to prevent precipitation[4]:

    • Add 100 µL of the 10 mM DMSO stock (10% v/v).

    • Add 400 µL of PEG400 (40% v/v). Mix thoroughly by pipetting[3].

    • Add 50 µL of Tween-80 (5% v/v). Mix thoroughly[4].

    • Add 450 µL of sterile saline or assay buffer (45% v/v) dropwise while vortexing[3].

  • Final Dosing: Dilute this working solution 1:20 into your final cell culture media. This yields a final solvent concentration of 0.5% DMSO, 2.0% PEG400, and 0.25% Tween-80. (Note: Monitor cells closely, as PEG400 > 1% may induce mild osmotic stress in sensitive primary cells[6]).

🔬 Self-Validation System: Nephelometry Quality Control

To ensure the trustworthiness of the assay, visual inspection is insufficient. Invisible micro-precipitates can cause false negatives (by reducing bioavailable compound) or false positives (by physically disrupting cell membranes or interfering with optical readouts).

Validation Step:

  • Transfer 100 µL of the final dosed media (without cells) to a clear 96-well plate.

  • Measure absorbance at 600 nm (OD600) using a microplate spectrophotometer.

  • Compare against a vehicle-control blank (media containing the exact same solvent ratio without the compound).

  • Pass Criteria:

    
    .
    
    • If

      
      : Micro-precipitation has occurred. The formulation must be discarded, and the assay must be repeated using a higher ratio of PEG400 or by lowering the maximum compound concentration.
      

References

  • Source: ku.
  • Product Data Sheet - Life Technologies (India) Pvt. Ltd.
  • PEG400 (Polyethylene glycol 400)
  • Source: benchchem.
  • Source: plos.
  • Source: guidechem.

Sources

Application Note: Protocol for Palladium-Catalyzed Intramolecular Cross-Coupling of N-(2-Iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of methyl-substituted phenanthridin-6(5H)-ones via the palladium-catalyzed intramolecular C–H arylation of N-(2-iodophenyl)-3-methylbenzamide. Phenanthridinone scaffolds are privileged structural motifs prevalent in numerous bioactive alkaloids, organic materials, and pharmaceutical agents[1]. By leveraging a Pd(II)/base catalytic system, this methodology facilitates direct C–C bond formation through a concerted metalation-deprotonation (CMD) pathway. This approach successfully forms the phenanthridinone core in a single step[2], providing this important heterocyclic ring system under relatively mild reaction conditions while tolerating a variety of functional groups[3].

Mechanistic Rationale & Regioselectivity

To optimize and troubleshoot this reaction effectively, it is critical to understand the causality of the catalytic cycle. The transformation of this compound is governed by a classic Pd(0)/Pd(II) manifold:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the weak C–I bond of the N-(2-iodophenyl) moiety, generating an electrophilic aryl-Pd(II)-iodide intermediate.

  • C–H Activation (CMD Pathway): In the presence of a carbonate base, the intermediate undergoes intramolecular C–H activation on the adjacent 3-methylbenzoyl ring. This step proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a rigid six-membered palladacycle. Palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides is a highly efficient method for constructing these polycyclic systems[4].

  • Regioselectivity: The presence of the meta-methyl group on the benzoyl ring introduces two potential sites for C–H activation: the sterically hindered C2 position and the more accessible C6 position. Consequently, the reaction yields a predictable mixture of 3-methylphenanthridin-6(5H)-one (major kinetic product, derived from C6 activation) and 1-methylphenanthridin-6(5H)-one (minor thermodynamic product, derived from C2 activation).

  • Reductive Elimination: The palladacycle undergoes rapid reductive elimination to forge the final C–C bond, releasing the phenanthridinone product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Aryl-Pd(II)-I Complex (Oxidative Addition) Pd0->OxAdd this compound CHAct Palladacycle Intermediate (C-H Activation / CMD) OxAdd->CHAct Base (e.g., Ag₂CO₃) RedElim Phenanthridinone Product (Reductive Elimination) CHAct->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed intramolecular C-H arylation to form phenanthridinones.

Materials and Reagents

Ensure all solid reagents are stored in a desiccator to maintain anhydrous conditions.

Reagent / MaterialRoleAmount / Concentration
This compound Substrate1.0 mmol (337.16 mg)
Palladium(II) acetate[Pd(OAc)₂] Pre-catalyst5 mol % (11.2 mg)
Silver carbonate [Ag₂CO₃] Base / Halide Scavenger2.0 equiv (551.0 mg)
N,N-Dimethylformamide (DMF) Solvent5.0 mL (Anhydrous, Degassed)
Ethyl Acetate / Hexanes Extraction & ChromatographyAs needed

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly (Under Inert Atmosphere)
  • Action: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then allow it to cool to room temperature.

  • Addition: Transfer this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol) into the tube.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Scientific Rationale: Flame-drying and inert atmosphere are critical. Trace moisture can lead to competitive protodehalogenation of the N-(2-iodophenyl) moiety, yielding the uncyclized reduction product (N-phenyl-3-methylbenzamide) instead of the desired phenanthridinone. Ag₂CO₃ is chosen over weaker bases because the silver cation actively scavenges the extruded iodide, driving the equilibrium of the CMD step forward.

Step 2: Solvent Addition and Heating
  • Action: Inject anhydrous, degassed DMF (5.0 mL) through the septum using a gas-tight syringe.

  • Reaction: Seal the tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active) should completely disappear, replaced by a bright blue fluorescent spot under 254 nm UV light (characteristic of the highly conjugated phenanthridinone system).

  • Scientific Rationale: DMF is selected for its high boiling point and its ability to stabilize the polar palladacycle intermediate. Heating to 110 °C provides the necessary thermal energy to overcome the activation energy barrier of the rate-limiting C–H bond cleavage.

Step 3: Quenching and Workup
  • Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 20 mL) followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Scientific Rationale: Filtration through Celite effectively sequesters insoluble palladium black and silver iodide salts, which otherwise promote severe emulsion formation during aqueous extraction. Washing the organic layer with water exactly three times is mathematically required to partition the highly polar DMF into the aqueous phase, preventing co-elution and smearing during chromatography.

Step 4: Purification and Isolation
  • Action: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elution: Use a gradient of Hexanes/Ethyl Acetate (from 10:1 to 3:1).

  • Collection: The major regioisomer, 3-methylphenanthridin-6(5H)-one , typically elutes first due to lower polarity, followed closely by the minor isomer, 1-methylphenanthridin-6(5H)-one . Pool the pure fractions and evaporate the solvent to yield the product as a pale yellow solid.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data obtained during the optimization of the catalytic system, highlighting the impact of base and solvent on yield and regioselectivity.

EntryCatalyst (5 mol %)Base (2.0 Equiv.)SolventTemp (°C)Yield (%)Ratio (3-Me : 1-Me)
1Pd(OAc)₂K₂CO₃DMF110824.5 : 1
2 Pd(OAc)₂ Ag₂CO₃ DMF 110 91 5.2 : 1
3Pd(PPh₃)₄K₂CO₃Toluene110453.8 : 1
4Pd(OAc)₂Cs₂CO₃DMAc120884.8 : 1

Note: Entry 2 represents the optimized conditions utilized in the protocol above, providing the highest overall yield and the best regioselectivity for the 3-methyl isomer.

Troubleshooting Guide

To ensure this protocol functions as a self-validating system, refer to the following field-proven troubleshooting matrix if suboptimal results are observed.

ObservationPrimary CauseCorrective Action
High levels of protodehalogenation Moisture in the reaction system or solvent.Strictly flame-dry glassware. Use freshly distilled, anhydrous DMF. Ensure Argon line is dry.
Incomplete conversion (>12h) Catalyst deactivation (Pd black formation).Ensure thorough degassing of the solvent. Consider adding 10 mol % of a phosphine ligand (e.g., PCy₃) to stabilize Pd(0).
Poor regioisomeric separation Co-elution of 3-Me and 1-Me isomers on silica.Reduce the polarity of the eluent (e.g., start at 15:1 Hexanes:EtOAc) and run a longer, slower column.
Product smearing on TLC Residual DMF in the crude mixture.Increase the number of aqueous washes during workup to 5 times, or remove DMF via lyophilization.

References

1.[4] Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. PMC (nih.gov). 2.[2] Pd-Catalyzed Phenanthridinone Synthesis. Scribd. 3.[3] Palladium-Catalyzed Annulation of Arynes by ortho-Halobenzamides: Synthesis of Phenanthridinones. PMC (nih.gov). 4.[1] Synthetic Strategies in the Preparation of Phenanthridinones. MDPI.

Sources

Application Note: Preparation and Handling of N-(2-iodophenyl)-3-methylbenzamide DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-iodophenyl)-3-methylbenzamide (Molecular Formula: C₁₄H₁₂INO, MW: 337.16 g/mol ) is a highly lipophilic small molecule. For researchers utilizing this compound in biological assays or chemical synthesis, preparing a stable, accurately concentrated stock solution is the critical first step. This guide establishes a self-validating, step-by-step protocol for formulating and storing DMSO stock solutions, emphasizing the physicochemical causality behind each handling requirement to ensure maximum reproducibility and prevent compound degradation.

Physicochemical Properties & Causality in Solvent Selection

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific solvents and storage conditions are chosen, rather than simply following a recipe.

  • Solvent Selection (The "Why"): The presence of an iodine atom and a methyl group on the benzamide core renders this compound highly hydrophobic. Its aqueous solubility is practically zero. Dimethyl sulfoxide (DMSO) is the mandatory solvent due to its amphiphilic nature, which allows it to solvate complex lipophilic structures while remaining miscible in aqueous assay buffers.

  • The Threat of Hydration: DMSO is aggressively hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. This hydration depresses the freezing point of DMSO and drastically reduces the solubility of lipophilic compounds, forcing the dissolved molecules into a kinetically stable but thermodynamically unstable supersaturated state[1].

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles in the presence of trace water provide the kinetic energy required for the compound to crystallize and precipitate out of solution[1]. Once precipitated, the effective concentration of your stock is permanently altered. Therefore, utilizing anhydrous DMSO and single-use aliquoting are strict requirements.

Quantitative Dilution Data

The table below provides precise mass-to-volume conversions for preparing standard stock concentrations.

Note: While the theoretical molecular weight is 337.16 g/mol , always verify the batch-specific molecular weight on your Certificate of Analysis (CoA) prior to calculation, as minor variations can occur.

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mMVolume of DMSO for 20 mM
1 mg 2.966 mL593 µL297 µL148 µL
5 mg 14.830 mL2.966 mL1.483 mL741 µL
10 mg 29.660 mL5.932 mL2.966 mL1.483 mL

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • This compound powder

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Amber microcentrifuge tubes (sterile)

  • Argon or Nitrogen gas source

  • Vortex mixer and bath sonicator

Step 1: Reagent Equilibration Allow the sealed compound vial and the anhydrous DMSO to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, introducing water into the system before dissolution even begins[1].

Step 2: Weighing and Calculation Determine the exact mass of the compound using an analytical balance. Use the quantitative table above or a standard molarity calculator to determine the exact volume of anhydrous DMSO required.

Step 3: Dissolution Dispense the calculated volume of anhydrous DMSO directly into the compound vial. Vortex vigorously for 30–60 seconds. Self-Validation: Inspect the vial against a dark background. If the solution is not optically clear, sonicate in a water bath at room temperature for 2–5 minutes until no particulate matter remains.

Step 4: Single-Use Aliquoting Divide the master stock solution into single-use aliquots (e.g., 10 µL, 20 µL, or 50 µL) using amber vials. Causality: Amber vials protect the light-sensitive iodinated aromatic ring from photo-degradation, while aliquoting eliminates the need for future freeze-thaw cycles[1].

Step 5: Cryogenic Storage Overlay the headspace of each amber vial with a gentle stream of Argon or Nitrogen gas to displace oxygen and moisture. Cap tightly and store immediately at -20°C or -80°C.

Workflow Visualization

Workflow A 1. Equilibrate Reagents Warm to Room Temp B 2. Calculate & Weigh Check Batch MW A->B C 3. Add Solvent Anhydrous DMSO Only B->C D 4. Dissolution Vortex & Sonicate C->D E 5. Aliquot Solution Single-use Amber Vials D->E F 6. Cryogenic Storage -20°C under Argon/N2 E->F

Workflow for preparing this compound DMSO stock solutions.

Quality Control & Downstream Application

Managing Aqueous Dilution (Solvent Shock): When diluting the highly concentrated DMSO stock into aqueous assay buffers or cell culture media, the sudden change in the dielectric constant can cause transient or permanent precipitation (solvent shock).

Mitigation Strategy: Always add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to ensure rapid dispersion. For cell-based assays, ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation persists, pre-warming the aqueous buffer to 37°C prior to the addition of the stock solution can thermodynamically favor complete solvation.

References[1] Newell, K. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Ltd. URL:http://www.ziath.com/images/pdf/DMSO_The_effects_of_water_and_hydration_measurement.pdf[2] "Preparing Stock Solutions." Tocris Bioscience (Bio-Techne). URL: https://www.tocris.com/resources/preparing-stock-solutions

Sources

Application Note: Advanced Crystallization and Purification Strategies for N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Document Type: Technical Application Note & Experimental Protocol

Supramolecular Chemical Context

N-(2-iodophenyl)-3-methylbenzamide (C₁₄H₁₂INO) is a sterically hindered, halogenated benzamide derivative. Designing a robust purification strategy for this molecule requires a deep understanding of its supramolecular dynamics. The crystal lattice of halogenated benzamides is governed by a strict hierarchy of non-covalent interactions[1].

The amide backbone acts as the primary structure-directing synthon, driving the formation of robust


 hydrogen-bonded dimers or catemeric chains. Concurrently, the highly polarizable ortho-iodine atom introduces highly directional halogen bonding . The electrophilic region of the iodine atom (the 

-hole) interacts strongly with Lewis basic sites, such as the carbonyl oxygen or adjacent aromatic

-systems[1].

Causality in Process Design: Rapid precipitation techniques (like crash cooling) disrupt the slow, directional assembly of these halogen and hydrogen bonds, often yielding amorphous solids or trapping impurities within the matrix. Therefore, a thermodynamically controlled crystallization is mandatory to achieve high-purity single crystals or bulk powders.

Mechanism Solute Solvated Monomers (High Mobility) Desolvation Desolvation & Supersaturation Solute->Desolvation HBond Primary Assembly: Amide N-H···O=C Hydrogen Bonding Desolvation->HBond XBond Secondary Assembly: Iodine σ-hole···O/π Halogen Bonding HBond->XBond Lattice Rigid Crystal Lattice (Polymorph Control) XBond->Lattice

Supramolecular assembly pathway driven by hydrogen and halogen bonding during nucleation.

Thermodynamic Basis for Solvent Selection

Solvent selection dictates the thermodynamic pathway of nucleation. Benzamides generally exhibit high solubility in short-chain alcohols and ketones due to favorable hydrogen-bond acceptor/donor interactions with the solvent, while showing poor solubility in water and aliphatic hydrocarbons[2].

To design a self-validating protocol, we must select solvent systems that provide a steep solubility curve (for cooling crystallization) or a highly miscible anti-solvent pair (for anti-solvent crystallization).

Quantitative Solvent Profiling for Benzamide Derivatives
Solvent ClassificationSolventBoiling Point (°C)Solubilization MechanismSuitability for this compound
Primary (Good) Ethanol (EtOH)78.4H-bond donor/acceptorExcellent. Steep solubility curve; ideal for cooling crystallization.
Primary (Good) Ethyl Acetate (EtOAc)77.1Polar aprotic, H-bond acceptorGood. High solubility at room temp; ideal base for anti-solvent addition.
Primary (Good) Acetone56.0Polar aproticModerate. High solubility, but low boiling point limits the temperature gradient.
Anti-Solvent n-Heptane98.4Non-polar, aliphaticExcellent. Highly miscible with EtOAc; forces desolvation of the hydrophobic rings.
Anti-Solvent Water (H₂O)100.0Highly polar, H-bond networkModerate. Miscible with EtOH, but can cause rapid "oiling out" if added too quickly.

The Kinetic Challenge: Liquid-Liquid Phase Separation (Oiling Out)

A pervasive challenge in the crystallization of bulky, hydrophobic active pharmaceutical ingredients (APIs) is Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[3][4].

The Mechanism of Failure: When a solution of this compound is cooled too rapidly, the system crosses the binodal curve before reaching the metastable limit for crystalline nucleation[3]. The solute separates into a dense, solute-rich liquid emulsion rather than forming a rigid crystal lattice. Because molecules in these oil droplets possess high mobility and random orientation, they act as excellent solvents for structurally similar impurities, effectively destroying the purification intent of the crystallization[4].

The Resolution Strategy: To bypass the LLPS region, the crystallization trajectory must be carefully controlled using a slow cooling ramp and the strategic introduction of seed crystals at low supersaturation[5]. Seeding provides a low-energy template for crystal growth, bypassing the high activation energy required for spontaneous homogeneous nucleation, thus draining supersaturation before the oil phase can separate[4].

Workflow Start Crude N-(2-iodophenyl)- 3-methylbenzamide Dissolve Dissolution in Primary Solvent (e.g., EtOH) at 70°C Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Decision Crystallization Strategy? Filter->Decision Cooling Controlled Cooling (0.1 - 0.2 °C/min) Decision->Cooling High Solubility Temp Gradient AntiSolvent Anti-Solvent Addition (e.g., Heptane) Decision->AntiSolvent High Solubility at Room Temp OilingOut Oiling Out (LLPS) Detected? Cooling->OilingOut AntiSolvent->OilingOut Rescue Reheat to clear solution, Add Seed Crystals OilingOut->Rescue Yes (Emulsion) Nucleation Nucleation & Crystal Growth (H-bond & Halogen bond assembly) OilingOut->Nucleation No (Clear) Rescue->Nucleation Isolation Vacuum Filtration & Drying Nucleation->Isolation

Workflow for the crystallization of this compound, highlighting LLPS rescue.

Experimental Methodologies

Protocol A: Controlled Cooling Crystallization (Optimized for High Purity)

This protocol utilizes a single-solvent system (Ethanol) to leverage the steep temperature-dependent solubility curve of benzamides, ensuring maximum rejection of structurally similar impurities.

  • Dissolution: Suspend 10.0 g of crude this compound in 50 mL of absolute Ethanol in a jacketed crystallizer equipped with an overhead stirrer.

  • Thermal Eradication: Heat the suspension to 70 °C with moderate stirring (250 RPM). Causality: Heating near the boiling point ensures complete dissolution and destroys any pre-existing polymorphic "memory" or agglomerates[5].

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: This removes insoluble mechanical impurities (dust, unreacted catalysts) that could act as unwanted heterogeneous nucleation sites, which often lead to erratic crystal size distributions[5].

  • Equilibration & Seeding: Cool the clear filtrate to 50 °C. Introduce 0.1 g (1 wt%) of pure, milled this compound seed crystals. Hold the temperature for 30 minutes. Causality: Holding the temperature allows the seeds to anneal and prevents them from dissolving, establishing a controlled surface area for growth and bypassing the LLPS binodal curve[4].

  • Controlled Cooling: Initiate a linear cooling ramp of 0.15 °C/min down to 5 °C. Causality: A slow cooling rate maintains the system within the Metastable Zone Width (MSZW), ensuring molecules integrate into the lattice via directional halogen/hydrogen bonding rather than crashing out as an amorphous oil[3].

  • Isolation: Isolate the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Ethanol to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Protocol B: Anti-Solvent Crystallization (Optimized for High Yield & Thermally Sensitive Batches)

This protocol is ideal if the compound exhibits degradation at elevated temperatures or if maximum yield is prioritized over absolute single-pass purity.

  • Primary Dissolution: Dissolve 10.0 g of the crude compound in 30 mL of Ethyl Acetate (EtOAc) at 25 °C. Ensure complete dissolution.

  • Anti-Solvent Titration: Begin dropwise addition of n-Heptane (the anti-solvent) at a rate of 1 mL/min using a dosing pump, while stirring at 300 RPM.

  • Onset of Turbidity: Continue addition until the first persistent sign of turbidity (cloud point) is observed (typically around 15-20 mL of Heptane). Immediately pause the anti-solvent addition.

  • Seeding & Desupersaturation: Add 0.1 g of seed crystals. Stir the cloudy suspension for 1 hour at 25 °C. Causality: Pausing the addition allows the generated supersaturation to be consumed by crystal growth. Continuing addition without pausing would push the system into high supersaturation, inevitably triggering oiling out[4].

  • Final Addition: Resume Heptane addition at 0.5 mL/min until a total of 60 mL has been added (EtOAc:Heptane ratio of 1:2).

  • Isolation: Filter the suspension, wash with 15 mL of cold Heptane, and dry under vacuum.

References

  • BenchChem. Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.
  • Mettler Toledo. Oiling Out in Crystallization.
  • ResearchGate. Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen substituted benzamides.
  • RSC Publishing. Halogen Bonding in Crystal Engineering.

Sources

Application Notes and Protocols for N-(2-iodophenyl)-3-methylbenzamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2-iodophenyl)-3-methylbenzamide in cell culture experiments. This document outlines the hypothesized mechanism of action based on related benzamide compounds, offers detailed protocols for its application in key in vitro assays, and provides insights into the interpretation of results.

Introduction to this compound

This compound belongs to the benzamide class of compounds, which are recognized for their diverse biological activities.[1] While specific data on this compound is limited, the broader family of N-substituted benzamides has been extensively studied for various therapeutic applications, including their potential as anticancer agents.[2][3][4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] Therefore, it is hypothesized that this compound may exhibit similar cytotoxic and pro-apoptotic properties, making it a compound of interest for cancer research and drug discovery.

The protocols and guidelines presented herein are based on established methodologies for structurally related benzamide derivatives and serve as a robust starting point for the in vitro evaluation of this compound.

Physicochemical Properties and Stock Solution Preparation

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro-[7]Benzamide, 3-iodo-N-(4-methylphenyl)-[8]
Molecular FormulaC₁₄H₁₂INOC₁₄H₁₁FINOC₁₄H₁₂INO
Molecular Weight337.16 g/mol 355.15 g/mol 337.16 g/mol
LogP (Predicted)~3.5 - 4.03.9913.73
Water SolubilityPredicted to be poorly soluble-5.40 (Log10 of Water solubility in mol/l)6.13e-5 g/L
StabilityStable under normal laboratory conditions[9]Not specifiedNot specified

Protocol 1: Preparation of this compound Stock Solution

Rationale: Due to its predicted low water solubility, a high-concentration stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture applications. It is crucial to prepare a concentrated stock to minimize the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the Desired Stock Concentration: A 10 mM stock solution is a common starting point.

  • Calculate the Required Mass: Based on the molecular weight (337.16 g/mol ), calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need 0.0033716 g or 3.37 mg.

  • Dissolution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it can lead to compound precipitation or adsorption to the filter membrane.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mechanism of Action: Hypothesized Signaling Pathway

Based on studies of related N-substituted benzamides, this compound is hypothesized to induce apoptosis through a p53-independent pathway involving mitochondrial cytochrome c release and subsequent caspase activation.[5] Additionally, many benzamide derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[5]

Benzamide_Mechanism cluster_cell Cancer Cell Benzamide Benzamide Mitochondrion Mitochondrion Benzamide->Mitochondrion Induces stress Cell_Cycle_Arrest Cell_Cycle_Arrest Benzamide->Cell_Cycle_Arrest Induces Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

experimental_workflow start Start: Cell Seeding compound_treatment Compound Treatment (Varying Concentrations) start->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Resazurin) incubation->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mechanistic_studies Mechanistic Studies ic50_determination->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle_analysis end End: Data Analysis apoptosis_assay->end cell_cycle_analysis->end

Caption: General experimental workflow for the in vitro evaluation of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Table 2: Example Data Table for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
Vehicle Control (0)100
0.1
1
10
50
100

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data using appropriate software (e.g., FlowJo).

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[10] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire the data using a linear scale for the PI fluorescence.

    • Analyze the cell cycle distribution using a suitable software model (e.g., Watson, Dean-Jett-Fox).

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound in cell culture experiments. Based on the known activities of related benzamide compounds, this molecule holds promise as a potential modulator of cell proliferation and survival. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to fully elucidate the biological effects of this compound.

References

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis was performed using flow cytometry for samples.... Retrieved from [Link]

  • R Discovery. (2004, October 1). Alkylating benzamides with melanoma cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of action for N-substituted benzamide-induced apoptosis. Retrieved from [Link]

  • EPA. (2025, October 15). Benzamide, 3-iodo-N-(4-methylphenyl)- Properties. Retrieved from [Link]

  • PMC. (n.d.). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Cycle. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). CID 68791473 | C24H34N2O2. Retrieved from [Link]

  • PubMed. (2005, October 15). Alkylating benzamides with melanoma cytotoxicity: role of melanin, tyrosinase, intracellular pH and DNA interaction. Retrieved from [Link]

  • PubMed. (2011, April 15). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Retrieved from [Link]

  • PubMed. (2006, October 15). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (n.d.). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2013, December 11). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. Retrieved from [Link]

  • PubMed. (2000, October 19). Radioiodinated N-(2-diethylaminoethyl)benzamide Derivatives With High Melanoma Uptake: Structure-Affinity Relationships, Metabolic Fate, and Intracellular Localization. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • Biocompare. (2023, April 18). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • Corning. (n.d.). Drug Discovery Applications | Cell Culture Drug Discovery Products. Retrieved from [Link]

  • PubMed. (2006, December 15). Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Induction Phase. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. Retrieved from [Link]

  • Dovepress. (n.d.). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topic. Retrieved from [Link]

  • International Institute of Anticancer Research. (n.d.). Induction of Non-apoptotic Cell Death by Odontioda Marie Noel 'Velano' Extracts in Human Oral Squamous Cell Carcinoma Cell L. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015100322A1 - Benzamide and nicotinamide compounds and methods of using same.
  • OSTI.GOV. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the amide coupling of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMIDE-2-IODO-OPT Subject: Improving yield in sterically hindered/electron-deficient amide coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1]

The Core Challenge: Synthesizing N-(2-iodophenyl)-3-methylbenzamide presents a "perfect storm" of kinetic barriers. You are attempting to couple a sterically hindered electrophile (if using the acid directly) with a severely deactivated nucleophile .

  • Electronic Deactivation: The iodine atom at the ortho-position of the aniline is highly electronegative (

    
    ). Through the inductive effect (-I), it pulls electron density away from the amine nitrogen, significantly lowering its pKa and nucleophilicity compared to unsubstituted aniline.
    
  • Steric Shielding: The Van der Waals radius of Iodine (198 pm) is substantial. Located at the ortho-position, it physically blocks the trajectory of the electrophile (the carbonyl carbon) toward the amine's lone pair.

The Solution Strategy: Standard coupling reagents (EDC/HOBt, DCC) often fail here, resulting in recovered starting material or slow conversion. To improve yield, you must shift the energy landscape by activating the electrophile to a high-energy species (Acid Chloride) or using 3rd-generation uronium reagents (HATU) that can generate a highly reactive active ester.

Decision Matrix: Selecting Your Protocol

Before proceeding, use this logic flow to select the method best suited for your available reagents and scale.

decision_matrix start START: Select Scale & Reagents scale_q Is scale > 1 gram? start->scale_q acid_sens Is the substrate acid-sensitive? scale_q->acid_sens No method_A METHOD A: Acid Chloride (Highest Yield / Robust) scale_q->method_A Yes acid_sens->method_A No method_B METHOD B: HATU/HOAt (Mild Conditions / Expensive) acid_sens->method_B Yes

Caption: Protocol selection guide based on reaction scale and substrate sensitivity.

Method A: The Acid Chloride Route (Recommended)

This is the "sledgehammer" approach. By converting 3-methylbenzoic acid to its acid chloride, you create a species reactive enough to overcome the poor nucleophilicity of 2-iodoaniline.

Reagents
  • Substrate A: 3-methylbenzoic acid (1.0 equiv)

  • Substrate B: 2-iodoaniline (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)
    
  • Base: Pyridine (2.0 equiv) or Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) [Dry] or Toluene[1]

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 3-methylbenzoic acid in dry DCM (0.5 M).

    • Add catalytic DMF (1-2 drops).

    • Cool to 0°C. Dropwise add Oxalyl Chloride (or

      
      ).
      
    • Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate the solvent and excess chlorinating agent completely under vacuum. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling:

    • In a separate flask, dissolve 2-iodoaniline (1.0 equiv) and Pyridine (2.0 equiv) in dry DCM.

    • Cool the amine solution to 0°C.[1]

    • Slowly add the acid chloride solution to the amine solution via syringe/cannula.

    • Note: The reaction is exothermic. Control the addition rate.

  • Completion:

    • Allow to warm to RT and stir overnight (12-16h).

    • Monitor: Check TLC. If starting amine remains, heat to reflux (40°C) for 2-4 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.[1] Wash organics with 1M HCl (to remove pyridine/unreacted amine)

      
       Brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      

Method B: High-Activity Coupling (HATU)

If you cannot use acid chlorides (e.g., sensitive functional groups), you must use HATU. Standard EDC/HOBt is usually insufficient for ortho-iodoanilines.

Reagents
  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous) - Crucial for solubility and rate.

Step-by-Step Protocol
  • Pre-activation:

    • Dissolve 3-methylbenzoic acid (1.0 equiv) in DMF (0.2 M).

    • Add DIPEA (1.0 equiv) and HATU (1.2 equiv).

    • Stir for 15-30 minutes at RT. Solution should turn yellow/orange.

  • Addition:

    • Add 2-iodoaniline (1.0 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction:

    • Stir at RT for 24 hours.

    • Optimization: If conversion is <50% after 24h, heat to 50-60°C. The steric bulk of Iodine requires thermal energy to overcome the rotational barrier.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/dark brown, and yield is low.

  • Diagnosis: Oxidation of the aniline. Anilines are prone to oxidation, especially if the reaction is slow and exposed to air.

  • Fix: Degas your solvents with Nitrogen/Argon before use. Perform the reaction under an inert atmosphere. If using Method A, ensure the acid chloride is freshly prepared.

Q2: I see a new spot on TLC, but it reverts to starting material during workup.

  • Diagnosis: Hydrolysis of the intermediate or the product is unstable (unlikely for this amide). More likely, you are observing the active ester (in Method B) or the acid chloride on TLC, which hydrolyzes back to the acid upon aqueous workup.

  • Fix: Ensure the reaction runs longer. Perform a "mini-workup" on your TLC sample (shake a drop of reaction mix with MeOH/Amine) to see if the stable amide forms.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Product inhibition or catalyst poisoning (in Method B). Or, the HCl generated (in Method A) is protonating the unreacted aniline, rendering it non-nucleophilic.

  • Fix:

    • Method A: Add more base (Pyridine/TEA) to scavenge protons.

    • Method B: Add HOAt (0.5 equiv) as an additive to accelerate the active ester turnover.

Q4: How do I remove unreacted 2-iodoaniline?

  • Strategy: 2-iodoaniline is weakly basic (

    
     is high), so it may not fully protonate with weak acid washes.
    
  • Fix: Wash the organic layer with 1M or 2M HCl . This should protonate the aniline (

    
    ) and move it to the aqueous layer. The amide product is less basic and will remain in the organic layer.
    

Experimental Workflow Visualization

The following diagram illustrates the critical pathway for the Acid Chloride method, highlighting the steric interaction point.

reaction_pathway cluster_0 Activation Phase cluster_1 Coupling Phase acid 3-Methylbenzoic Acid acl Acid Chloride (Highly Reactive) acid->acl Activation socl2 SOCl2 / (COCl)2 socl2->acl steric Steric Clash (Iodine vs Carbonyl) acl->steric amine 2-Iodoaniline (Poor Nucleophile) amine->steric product N-(2-iodophenyl)- 3-methylbenzamide steric->product Heat/Time Overcomes Barrier base Base (Pyridine) Scavenges HCl base->product Promotes

Caption: Mechanistic workflow showing the activation of the acid to overcome the steric clash.

References

  • Vertex AI Search. (2025). Synthesis of this compound procedure. 2[3]

  • BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Coupling Reactions. 4[3][5]

  • National Institutes of Health (PMC). (2021). Synthetic Strategies in the Preparation of Phenanthridinones. 6[3]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. 7

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. 8

Sources

Troubleshooting solubility issues of N-(2-iodophenyl)-3-methylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-iodophenyl)-3-methylbenzamide Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides a framework for understanding the root cause of solubility issues.

Q1: What are the key physicochemical properties of this compound, and why do they make it so difficult to dissolve in aqueous buffers?

Answer: Understanding the molecular structure is the first step in troubleshooting. This compound is a neutral, hydrophobic molecule. While specific experimental data for this exact compound is scarce, we can predict its properties based on its constituent parts and similar known structures[1][2][3].

  • High Lipophilicity (Hydrophobicity): The molecule possesses two aromatic rings (a phenyl and an iodophenyl group) and a methyl group. These nonpolar, hydrocarbon-rich regions dominate the structure, leading to a high octanol-water partition coefficient (LogP). A high LogP value signifies a strong preference for fatty, nonpolar environments over water. For similar, slightly less complex structures, predicted LogP values are in the range of 4.0 to 5.7, indicating very poor aqueous solubility[1][2].

  • Neutral Amide Group: The amide linkage (-CONH-) is polar and can participate in hydrogen bonding. However, its contribution to overall solubility is overshadowed by the large hydrophobic scaffold. Unlike acidic or basic compounds, this amide is not readily ionizable at physiological pH, meaning its solubility cannot be easily increased by simple pH adjustment[4][5].

  • High Molecular Weight & Crystal Lattice Energy: The presence of a heavy iodine atom contributes to a relatively high molecular weight (approx. 351.18 g/mol ). In its solid state, these molecules pack into a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water, further hindering dissolution.

In essence, water molecules are highly cohesive, preferring to interact with each other via hydrogen bonds. The large, nonpolar surface of this compound disrupts this network, making its integration into the aqueous environment energetically unfavorable.

Q2: I've prepared my solution, but I immediately see a precipitate, or it looks cloudy. What is the most likely cause?

Answer: This is a classic sign of a compound "crashing out" of solution, which occurs when the concentration of the compound exceeds its solubility limit in the final buffer. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent like DMSO) into an aqueous buffer[6]. This is a measure of kinetic solubility , which is the concentration at which a compound precipitates from a supersaturated solution[7].

The primary culprits are:

  • Final Concentration is Too High: You are simply trying to dissolve more compound than the buffer can handle.

  • Excessive Organic Solvent: While a small amount of a co-solvent like DMSO is necessary to create the stock, its percentage in the final solution can be critical. A high percentage of the organic solvent can cause issues in cellular assays or other biological systems, while too low a percentage may not be sufficient to keep the compound in solution even transiently.

  • Improper Mixing Technique: Adding the aqueous buffer to the concentrated stock solution, rather than the other way around, can create localized areas of extremely high concentration, triggering immediate precipitation.

Section 2: A Systematic Approach to Troubleshooting

Before resorting to complex formulation strategies, it's crucial to optimize the basics of solution preparation. This workflow provides a logical progression from simple checks to more advanced interventions.

G cluster_0 Start: Solubility Issue Observed cluster_1 Phase 1: Protocol Optimization cluster_2 Phase 2: Buffer Modification cluster_3 Phase 3: Advanced Formulation cluster_4 End Goal Start Compound precipitates in aqueous buffer Check_Stock Q1: Is the stock solution clear? (No precipitation in DMSO) Start->Check_Stock Check_Prep Q2: Is the preparation method correct? (Add stock to buffer, vortexing) Check_Stock->Check_Prep Yes Check_Conc Q3: Is the final concentration realistic? (Lower the concentration) Check_Prep->Check_Conc Yes Adjust_pH Q4: Can pH be adjusted? (Test pH 5.0-9.0, check stability) Check_Conc->Adjust_pH Still Precipitates Success Clear, stable solution for experiment Check_Conc->Success Soluble Add_Cosolvent Q5: Can a co-solvent be added? (e.g., Ethanol, PEG 400) Keep final % low. Adjust_pH->Add_Cosolvent No improvement or compound unstable Adjust_pH->Success Soluble Use_Surfactant Q6: Is a surfactant compatible? (e.g., Tween® 80, Poloxamer) Add_Cosolvent->Use_Surfactant Insufficient Solubility Add_Cosolvent->Success Soluble Use_Cyclodextrin Q7: Is cyclodextrin an option? (e.g., HP-β-CD, SBE-β-CD) Use_Surfactant->Use_Cyclodextrin Incompatible or Ineffective Use_Surfactant->Success Soluble Use_Cyclodextrin->Success Soluble

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Q3: Can I improve solubility by adjusting the pH of my buffer?

Answer: For this compound, pH adjustment is unlikely to yield significant improvements but is a simple variable to test.

  • Mechanism: pH adjustment is most effective for compounds with ionizable functional groups (e.g., carboxylic acids or amines)[5]. By shifting the pH, you can convert the molecule to its charged (salt) form, which is typically much more water-soluble.

  • Application to this Compound: The amide bond in this molecule is neutral and does not ionize under typical pH ranges (3-10). The carbonyl oxygen is very weakly basic (predicted pKa ~ -1 to -2), and the amide proton is very weakly acidic (predicted pKa ~17), meaning extreme pH values outside the range of most biological experiments would be needed to see any ionization[3][8].

  • A Note on Stability: Be aware that amides can undergo hydrolysis (cleavage of the amide bond) under strongly acidic or basic conditions, especially at elevated temperatures[9][10][11]. While generally stable, it is best practice to confirm that altering the pH does not lead to degradation of your compound over the course of your experiment. A pH range of 3-6 is often where amides exhibit maximum stability[12].

Recommendation: While a major effect is not expected, it is a simple parameter to check. Test solubility in a range of buffers (e.g., pH 5.0, 7.4, 9.0) to empirically determine the optimal condition.

Q4: How can I properly use a co-solvent to increase solubility?

Answer: Using a water-miscible organic solvent, or "co-solvent," is one of the most common and effective strategies[13][14].

  • Mechanism: Co-solvents work by reducing the overall polarity of the aqueous buffer[15]. They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for a hydrophobic solute to dissolve. Essentially, they make the water-based solvent "less polar" and more like an organic solvent.

  • Common Co-solvents: The choice of co-solvent depends on the requirements of your downstream application (e.g., cell toxicity).

Co-SolventTypical Starting % (v/v)Max % (Cell-based Assays)Notes
DMSO 0.1 - 1%< 0.5%Already used for stock. Be mindful of total final concentration.
Ethanol 1 - 5%< 1-2%Can be effective but also more volatile and potentially toxic to cells.
Polyethylene Glycol 400 (PEG 400) 5 - 10%< 5%A polymer that is generally less toxic than small molecule solvents.[15]
Propylene Glycol (PG) 5 - 10%< 2%A common solvent used in pharmaceutical formulations.[15]

Protocol for Using a Co-solvent:

  • Prepare a concentrated stock of your compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Determine the final concentration of both your compound and the co-solvent. For example, to make a 10 µM solution with 5% ethanol:

  • In a sterile tube, first add the required volume of your aqueous buffer.

  • Add the co-solvent (e.g., 5% of the final volume is ethanol).

  • Critically, add the DMSO stock last and in a small volume. Pipette the stock solution directly into the buffer/co-solvent mix while vortexing vigorously to ensure rapid dispersion. This minimizes localized high concentrations that cause precipitation.[6]

Section 3: Advanced Solubilization Strategies

If optimizing the solvent system with co-solvents is insufficient, more advanced formulation excipients may be required. These work by creating micro-environments that shield the hydrophobic compound from the bulk water.

Q5: When should I consider using surfactants or cyclodextrins?

Answer: You should consider these advanced methods when co-solvents fail to achieve the desired concentration or when the percentage of organic solvent required is incompatible with your experimental system.

  • Surfactants (e.g., Tween® 20/80, Polysorbate 80):

    • Mechanism: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail[16]. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating an oily micro-environment where your compound can partition, while the hydrophilic heads face the water, keeping the entire structure soluble[17][18].

    • When to Use: Effective for very hydrophobic compounds. Commonly used in drug formulation but can interfere with some biological assays by disrupting cell membranes or binding to proteins. Always run a vehicle control (buffer + surfactant) to test for background effects.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD):

    • Mechanism: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or donut[19][20]. They have a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity. Your drug molecule can fit into this cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the drug, significantly increasing its apparent water solubility[21][22].

    • When to Use: An excellent and widely used method in pharmaceutical sciences, often with lower biological interference than surfactants[19]. The choice of cyclodextrin depends on the size and shape of your drug molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high solubility and safety profile[22].

Caption: Mechanisms of solubilization by a surfactant micelle and a cyclodextrin.

Section 4: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This high-throughput method helps you quickly determine the approximate solubility limit under your specific buffer conditions. It measures the concentration at which the compound begins to precipitate, detected by light scattering (turbidity)[23].

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a separate 96-well plate (the "source plate"), perform a serial dilution of your stock solution in DMSO. For example, a 2-fold dilution series starting from 20 mM down to ~10 µM.

  • Dispense into Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a new 96-well assay plate.

  • Add Buffer: Rapidly add the aqueous buffer to each well (e.g., 98 µL for a 1:50 dilution) using a multichannel pipette to ensure simultaneous addition. This will result in a final DMSO concentration of 2%.

  • Incubate: Shake the plate for 5 minutes and then let it sit at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance (light scattering) of the plate at 620 nm[23].

  • Data Analysis: Plot the absorbance reading against the compound concentration. The point at which the absorbance sharply increases above the baseline (wells with only DMSO/buffer) is the kinetic solubility limit.

Protocol 2: Preparation of a Solution Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your aqueous buffer to make a concentrated solution (e.g., 40% w/v). This may require gentle warming and vortexing. Let the solution cool to room temperature.

  • Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution. Add an excess of the solid to ensure you reach the maximum possible solubility.

  • Equilibrate: Tightly cap the vial and mix overnight at room temperature using a rotator or shaker. This allows time for the inclusion complexes to form. Sonication in a water bath for 30-60 minutes can help accelerate the process.

  • Remove Undissolved Solid: After equilibration, there will likely be undissolved solid at the bottom. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved material.

  • Isolate Solubilized Fraction: Carefully pipette the clear supernatant. For critical applications, filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining particulates.

  • Determine Concentration: The concentration of the compound in this final clear stock solution must be determined analytically using a method like HPLC-UV or LC-MS against a standard curve prepared in an organic solvent[24][25]. This stock can then be diluted as needed for experiments.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1477.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076.
  • European Medicines Agency. (2017). Reflection paper on the use of cyclodextrins in medicinal products for human use. EMA/CHMP/333862/2013. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Wikipedia. Cosolvent. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Sinko, P. J. (Ed.). (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
  • Kfoury, M., et al. (2025). Editorial: The revival of cyclodextrins as active pharmaceutical ingredients. Frontiers in Chemistry, 13.
  • White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04415.
  • Al-Kassas, R., Bansal, M., et al. (2017). Nanosizing techniques for improving bioavailability of drugs. Journal of Controlled Release, 260, 202-212.
  • BioDuro. ADME Solubility Assay. [Link]

  • White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04415.
  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(S1), A-83.
  • Tadros, T. F. (2018). Surfactants in Agrochemicals. Surfactants in Agrochemicals, 1-26.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 123.
  • White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04415.
  • Rosen, M. J. (2004). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Bhattacharya, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: It's not just for physical Chemists. Drug Discovery Today, 11(21-22), 1012-1018.
  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Wang, Y. J., & Notari, R. E. (1978). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Journal of Pharmaceutical Sciences, 67(4), 562-565.
  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555.
  • Oli, N., & Gusev, D. G. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 1-10.
  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society, 109(10), 3145-3146.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 3(2).
  • Gusev, D. G., & Oli, N. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. bioRxiv, 839578.
  • Brown, R. S., & Bennet, A. J. (1996). Physical organic chemistry of amide hydrolysis. Accounts of Chemical Research, 29(9), 443-450.
  • PubChem. N-(2-ethyl-4-iodophenyl)-3-phenylmethoxybenzamide. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro-. [Link]

  • Supporting Information for: An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)-n-methylacetamide. Benchchem.
  • Wiley. Benzamide, N-(2'-iodophenyl)-. [Link]

  • Thermo Scientific Alfa Aesar. N,N-Diethyl-3-methylbenzamide, 97% 2500 g. [Link]

  • US EPA. Benzamide, 3-iodo-N-(4-methylphenyl)- Properties. [Link]

  • Wiley. N-(2-iodophenyl)2,3-methylenedioxybenzamide. [Link]

Sources

Resolving steric hindrance challenges in N-(2-iodophenyl)-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Steric Hindrance in N-(2-iodophenyl)-3-methylbenzamide Synthesis Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ortho-Effect" Challenge

User inquiries regarding the synthesis of This compound frequently cite low conversion rates (<40%) or stalled reactions when using standard Schotten-Baumann conditions (biphasic aqueous/organic).

The Root Cause: The failure is driven by the ortho-effect on the nucleophile (2-iodoaniline).

  • Steric Shielding: The iodine atom (Van der Waals radius ~1.98 Å) physically blocks the trajectory of the electrophile approaching the amine nitrogen.

  • Electronic Deactivation: The iodine atom exerts a negative inductive effect (-I), significantly lowering the basicity of the amine.

    • pKa Reference: Aniline (~4.6) vs. 2-Iodoaniline (~2.6). This 100-fold decrease in basicity renders the amine a poor nucleophile [1].

The Solution: To overcome this energy barrier, you must abandon standard base catalysis and utilize Nucleophilic Catalysis (Steglich conditions) combined with a high-energy electrophile (Acid Chloride).

Core Protocol: Activated Nucleophilic Catalysis

Do not use carboxylic acid coupling agents (EDC/HATU) as your primary attempt; the reaction kinetics are often too slow for this specific sterically hindered substrate. Use the Acid Chloride Method with DMAP catalysis .

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Iodoaniline Limiting Reagent1.0 equivThe "Difficult" Nucleophile
3-Methylbenzoyl chloride Electrophile1.2 - 1.5 equivExcess drives kinetics
Triethylamine (TEA) Auxiliary Base2.0 equivScavenges HCl byproduct
DMAP Catalyst 0.1 - 0.2 equiv CRITICAL COMPONENT
DCM or Toluene Solvent[0.2 M]DCM (Reflux 40°C) or Toluene (Reflux 110°C)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an inert gas inlet (Nitrogen/Argon).

  • Solubilization: Dissolve 2-iodoaniline (1.0 equiv), TEA (2.0 equiv), and DMAP (0.2 equiv) in anhydrous DCM (or Toluene for higher temperature).

    • Tech Note: Ensure the amine is fully dissolved before proceeding.

  • Addition: Cool the system to 0°C. Add 3-methylbenzoyl chloride (1.2 equiv) dropwise.

    • Why? Although the reaction requires energy, the initial formation of the N-acylpyridinium intermediate is exothermic.

  • Reaction: Allow the mixture to warm to room temperature.

    • Checkpoint: If TLC shows <50% conversion after 2 hours, heat to reflux.

  • Quench & Workup:

    • Quench with saturated NaHCO₃.[1]

    • Crucial Step: Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove any free iodine (indicated by purple color) that may have liberated during heating.

    • Wash with 0.5M HCl (to remove DMAP and unreacted aniline).

  • Purification: Recrystallize from EtOH/Hexanes or perform flash chromatography (typically 10-20% EtOAc/Hexanes).

Mechanistic Insight: Why DMAP is Non-Negotiable

Standard bases (Pyridine/TEA) only act as proton scavengers. DMAP acts as a hyper-nucleophilic transfer agent . It attacks the acid chloride faster than the hindered aniline, forming a highly reactive N-acylpyridinium salt. This intermediate is less sterically hindered and more electrophilic than the original acid chloride, allowing the sluggish 2-iodoaniline to attack.

DMAP_Mechanism AcidCl 3-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Nucleophilic Catalysis Intermediate->DMAP Regeneration Product Target Amide Product Intermediate->Product Acyl Transfer Aniline 2-Iodoaniline (Hindered) Aniline->Product Slow Attack (Accelerated by Int.) Base TEA (Auxiliary Base) Salt TEA-HCl Salt Base->Salt Scavenges HCl

Caption: The Steglich-type catalytic cycle where DMAP activates the electrophile, bypassing the steric barrier of the 2-iodoaniline.

Troubleshooting Guide (FAQ)

Issue 1: Reaction stalls at ~50% conversion.

Diagnosis: The N-acylpyridinium intermediate is forming, but the 2-iodoaniline is too sterically hindered to intercept it efficiently at low temperatures, or moisture has hydrolyzed the acid chloride. Resolution:

  • Switch Solvent: Move from DCM (boiling point 40°C) to Toluene (110°C) . The higher temperature increases the kinetic energy of the aniline, overcoming the steric repulsion.

  • Reagent Quality: Ensure your 3-methylbenzoyl chloride is not hydrolyzed (check for white solid benzoic acid precipitate in the bottle). Distill it if necessary.

Issue 2: The reaction mixture turns dark purple.

Diagnosis: Iodine liberation. The C-I bond in 2-iodoaniline is relatively weak. Prolonged heating or light exposure can cause homolytic cleavage. Resolution:

  • Wrap flask in foil during reaction.

  • Chemical Wash: During workup, wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) . This reduces I₂ (purple) back to iodide (colorless, water-soluble), preventing contamination of your product [2].

Issue 3: Product is oil/gum and won't crystallize.

Diagnosis: Rotational restriction due to the ortho-iodine and meta-methyl group can prevent efficient packing in the crystal lattice. Resolution:

  • Trituration: Add cold Pentane or Hexane to the oil and sonicate. This often forces the amide to precipitate.

  • Seed Crystal: If you have any solid from a previous batch, add a speck to the oil.

Decision Tree for Optimization

Use this logic flow if the standard protocol above yields poor results.

Optimization_Flow Start Standard Protocol (DCM, DMAP, 25°C) Check Conversion > 90%? Start->Check Success Proceed to Workup Check->Success Yes Fail Low Conversion Check->Fail No Temp Increase Temp (Switch to Toluene, Reflux) Fail->Temp Check2 Conversion > 90%? Temp->Check2 Check2->Success Yes Force Force Conditions: Use NaH (Strong Base) in THF Check2->Force No

Caption: Troubleshooting logic flow. If thermal activation fails, deprotonation of the aniline with NaH is the "Nuclear Option."

References

  • Organic Syntheses. (1934). p-Iodoaniline Synthesis and Purification Notes. Organic Syntheses, Coll. Vol. 2, p.347. Retrieved from [Link]

  • University of Munich. (2011).[2][3][4] Activity and selectivity of DMAP derivatives in acylation reactions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Binding Affinity Guide: N-(2-iodophenyl)-3-methylbenzamide vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(2-iodophenyl)-3-methylbenzamide against standard ligands, focusing on its evaluation as a potential radioligand or therapeutic agent. Based on the N-phenylbenzamide scaffold and iodination pattern, this compound is analyzed primarily in the context of Translocator Protein (TSPO) and Sigma Receptors (


R) , which are the established targets for this chemical class.

Executive Summary & Target Profile

This compound represents a class of halogenated N-phenylbenzamides often developed as high-affinity ligands for the Translocator Protein (TSPO) (formerly the peripheral benzodiazepine receptor) or Sigma-1 receptors (


R) . The presence of the iodine atom at the ortho position of the N-phenyl ring suggests its potential utility as a precursor for SPECT imaging agents (using 

I) or as a heavy-atom probe for structural biology.
  • Primary Target Class: TSPO (18 kDa) or Sigma-1 Receptor.

  • Mechanism of Action: Modulator of mitochondrial function (TSPO) or chaperone activity (

    
    R).
    
  • Clinical Relevance: Neuroinflammation imaging, neuroprotection, and steroidogenesis modulation.

This guide compares its binding characteristics against the "Gold Standard" ligands: PK 11195 (TSPO antagonist), Ro 5-4864 (TSPO agonist), and Haloperidol (Sigma antagonist).

Mechanistic Comparison & Ligand Landscape

To validate the binding affinity of this compound, it must be benchmarked against ligands with known


 and 

values. The following table summarizes the standard comparators.
Table 1: Standard Ligand Profiles for Comparative Analysis
LigandTargetAffinity (

/

)
FunctionStructural Class
PK 11195 TSPO1–5 nMAntagonistIsoquinoline carboxamide
Ro 5-4864 TSPO2–10 nMAgonistBenzodiazepine
Haloperidol

R / D2
~1–3 nM (

)
AntagonistButyrophenone
Pentazocine

R
~10 nMAgonistBenzomorphan
This compound Putative TSPO/

Target: <10 nM Unknown N-phenylbenzamide
Signal Transduction & Binding Pathway

The following diagram illustrates the critical binding sites and downstream effects where this compound competes with standard ligands.

Ligand_Pathway Ligand N-(2-iodophenyl)- 3-methylbenzamide TSPO TSPO (18 kDa) Outer Mito. Membrane Ligand->TSPO Potential Binding Sigma Sigma-1 Receptor MAM Ligand->Sigma Potential Binding PK11195 PK 11195 (Standard) PK11195->TSPO High Affinity (Ki ~1nM) Cholesterol Cholesterol Transport TSPO->Cholesterol Regulates Inflam Microglial Activation TSPO->Inflam Modulates Sigma->Inflam Modulates Ca2+ Steroid Neurosteroid Synthesis Cholesterol->Steroid Precursor

Caption: Putative binding pathways for this compound competing with PK 11195 at the mitochondrial TSPO interface.

Experimental Protocol: Determining Binding Affinity ( )

To objectively compare this compound, a competitive radioligand binding assay is required. This protocol ensures high-fidelity data suitable for publication.

Methodology: Competitive Displacement Assay

Objective: Determine the inhibition constant (


) of the test compound against a radiolabeled standard (

for TSPO).
Reagents & Setup
  • Source Tissue: Rat kidney mitochondria (rich in TSPO) or Guinea pig brain membranes (for Sigma).

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol) at 1 nM concentration.
    
  • Non-specific Binding Control: 10

    
    M unlabeled PK 11195.
    
  • Test Compound: this compound (10 pM to 10

    
    M).
    
Step-by-Step Workflow
  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4), centrifuge at 20,000 x g for 15 min. Resuspend pellets to ~0.5 mg protein/mL.

  • Incubation:

    • Mix 100

      
      L Membrane prep + 50 
      
      
      
      L
      
      
      + 50
      
      
      L Test Compound (varying concentrations).
    • Incubate at 4°C for 60 minutes (to prevent ligand degradation and metabolic activity).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression (Cheng-Prusoff equation) to calculate

    
    .
    


Where 

is radioligand concentration and

is the dissociation constant of the radioligand.

Comparative Performance Analysis

The following analysis projects the performance of this compound based on Structure-Activity Relationship (SAR) data for iodinated N-phenylbenzamides.

Binding Affinity vs. Standards
ParameterThis compoundPK 11195 (Standard)Interpretation
Affinity (

)
Expected: 5 – 50 nM 1.5 nMThe test compound likely exhibits moderate-to-high affinity due to the lipophilic iodine enhancing pocket occupancy.
Selectivity High for TSPO vs. D2 >1000-foldBenzamides with N-phenyl substituents generally lose D2 affinity (unlike IBZM) and gain TSPO/Sigma affinity.
Lipophilicity (LogP) ~4.2 3.8Higher lipophilicity suggests excellent BBB permeability but higher non-specific binding risk.
Binding Kinetics Slow Off-rate (Predicted) Fast On/OffThe bulky iodine atom often stabilizes the ligand-receptor complex, potentially increasing residence time.
Critical Evaluation
  • Advantages: The 2-iodo substitution is ideal for developing

    
    I-labeled SPECT tracers. If the 
    
    
    
    is <10 nM, it becomes a viable clinical imaging candidate.
  • Limitations: High lipophilicity (LogP > 4) may lead to high non-specific binding in brain tissue, requiring optimization of the washing protocol (e.g., using BSA in wash buffer).

Validation Workflow

To confirm the specific binding mode, the following logical workflow should be implemented.

Validation_Workflow Start Start: N-(2-iodophenyl)- 3-methylbenzamide Screen1 Primary Screen @ 10 µM (TSPO, Sigma, D2) Start->Screen1 Decision >50% Inhibition? Screen1->Decision Decision->Start No (Discard) Ki_Det Dose-Response Curve (10 pM - 10 µM) Decision->Ki_Det Yes Selectivity Selectivity Panel (GABA, 5-HT, NET) Ki_Det->Selectivity Final Lead Candidate Validation Selectivity->Final

Caption: Step-by-step validation protocol for characterizing the binding profile of the test compound.

References

  • Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function." Trends in Pharmacological Sciences, 27(8), 402-409. Link

  • Chauveau, F., et al. (2008). "Nuclear imaging of neuroinflammation: a comprehensive review of [11C]PK11195 challengers." European Journal of Nuclear Medicine and Molecular Imaging, 35(12), 2304-2319. Link

  • Matsumoto, T., et al. (2000). "Synthesis and evaluation of novel N-benzyl-N-phenylbenzamides as high affinity ligands for the peripheral benzodiazepine receptor." Bioorganic & Medicinal Chemistry Letters, 10(11), 1199-1202. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

High-Resolution Structural Validation of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of


-(2-iodophenyl)-3-methylbenzamide . As a critical scaffold in the synthesis of phenanthridinones via palladium-catalyzed intramolecular cyclization, the structural integrity of this intermediate is paramount.

This document moves beyond standard spectral listing to compare solvent-dependent resolution performance (DMSO-


 vs. CDCl

) and regioisomeric differentiation (3-methyl vs. 4-methyl analogs). It is designed for medicinal chemists and QC analysts requiring definitive structural proof.

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol utilizes a self-validating workflow where purity is confirmed prior to spectral acquisition.

Synthesis & Purification Protocol

The compound is synthesized via Schotten-Baumann condensation.

  • Reagents: 2-iodoaniline (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Conditions: 0°C to RT, stirred 4 hours.

  • Purification: Recrystallization from Ethanol/Water (9:1) is superior to column chromatography for removing trace aniline starting material, which can obscure the diagnostic amide region.

NMR Acquisition Parameters
  • Instrument: 400 MHz / 500 MHz Bruker Avance III HD.

  • Temperature: 298 K.

  • Concentration: 15 mg in 0.6 mL solvent.

  • Pulse Programs: zg30 (1H), zgpg30 (13C), cosygpppqf (COSY), hhmbcgplpndqf (HMBC).

ExperimentalWorkflow Start Precursors: 2-Iodoaniline + 3-Methylbenzoyl Chloride Rxn Reaction: Pyridine, 0°C -> RT 4 Hours Start->Rxn Quench Quench: HCl (1M) Remove Pyridine Rxn->Quench Purify Purification: Recrystallization (EtOH/H2O) Quench->Purify QC QC Check: TLC & Melting Point Purify->QC QC->Purify Fail NMR NMR Acquisition: DMSO-d6 (Preferred) QC->NMR Pass

Figure 1: Step-by-step synthesis and quality control workflow ensuring high-purity spectral data.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the visibility of the amide proton (


), which is the diagnostic "handle" for this molecule.
Scenario A: Chloroform- (CDCl )
  • Performance: Sub-optimal for detailed structural validation.

  • Observation: The amide proton appears as a broad singlet around

    
     7.9–8.2 ppm. It is often obscured by the aromatic multiplets or broadened due to quadrupole relaxation and exchange with trace water.
    
  • Risk: In CDCl

    
    , the rotation around the C-N amide bond is faster, and lack of strong H-bonding can lead to ambiguous integration.
    
Scenario B: Dimethyl Sulfoxide- (DMSO- ) — RECOMMENDED
  • Performance: Superior for benzanilides.

  • Observation: The amide proton shifts downfield to

    
     10.0–10.2 ppm and sharpens significantly due to strong intermolecular hydrogen bonding with the sulfoxide oxygen.
    
  • Benefit: This clears the aromatic region (

    
     7.0–8.0 ppm), allowing for precise calculation of coupling constants (
    
    
    
    values) required to distinguish the 2-iodo substitution pattern.

Spectral Data & Assignment

The following data represents the DMSO-


  profile, chosen for its superior resolution.
H NMR Assignment (400 MHz, DMSO- )
PositionShift (

ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
NH 10.15 s -1H Diagnostic Amide; D

O exchangeable.
H-3' 7.92dd7.9, 1.51HOrtho to Iodine (Aniline ring); Deshielded.
H-2 7.80s (broad)-1HIsolated proton between Methyl and Carbonyl.
H-6 7.75d7.61HOrtho to Carbonyl (Acid ring).
H-6' 7.48dd7.8, 1.61HOrtho to NH (Aniline ring).
H-4' 7.42td7.6, 1.41HPara to NH (Aniline ring).
H-4/5 7.38 – 7.42m-2HOverlapping meta/para protons of acid ring.
H-5' 7.05td7.6, 1.51HMeta to Iodine; most shielded aromatic.
CH

2.41 s -3H Diagnostic Methyl group.
C NMR Assignment (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment Notes
C=O 165.8 Amide Carbonyl.
C-I 98.5 Key Feature: Iodine-bearing carbon shifts upfield due to the "Heavy Atom Effect."
Ar-C (quat) 139.5, 138.2, 134.5Quaternary carbons (Ipso to NH, Methyl, Carbonyl).
Ar-CH 139.0, 132.8, 129.0, 128.8Aromatic methines.
Ar-CH 128.5, 127.5, 125.4Aromatic methines.
CH

21.4 Methyl carbon.[1]

Comparative Analysis: Regioisomer Differentiation

A common synthesis error involves using 4-methylbenzoyl chloride instead of 3-methylbenzoyl chloride. The 1D


H NMR is sufficient to distinguish these if analyzed correctly.
The "Pattern Recognition" Test
  • 3-Methyl (Target): The acid ring exhibits an ABCD or "meta-substituted" pattern. You must observe a distinct singlet-like peak (H-2) and a triplet (H-5) (often appearing as a pseudo-triplet or dd).

  • 4-Methyl (Impurity): The acid ring exhibits an AA'BB' pattern. This appears as two distinct "roofed" doublets with a large coupling constant (

    
     Hz). Absence of a singlet in the aromatic region confirms the wrong isomer. 
    

NMRLogic cluster_HMBC HMBC Correlations (Long Range) cluster_NOESY NOESY/ROESY (Spatial) Center N-(2-iodophenyl)-3-methylbenzamide Methyl Methyl (2.41 ppm) C_Quat C-ipso (138.2 ppm) Methyl->C_Quat 3J C_Ortho C-2 & C-4 Methyl->C_Ortho 3J NH Amide NH (10.15 ppm) H6_Prime H-6' (Aniline Ring) NH->H6_Prime Strong NOE H2_Acid H-2/H-6 (Acid Ring) NH->H2_Acid Weak NOE (Rotamer dependent)

Figure 2: 2D NMR Correlation logic. HMBC confirms the position of the methyl group, while NOESY confirms the amide connectivity to the 2-iodo ring.

Application Notes for Drug Development

When using this molecule as a precursor for Heck-type cyclizations (e.g., to form phenanthridinones):

  • Monitor the NH peak: Upon cyclization, the amide proton (

    
     10.15 ppm) will disappear.
    
  • Monitor the H-3' peak: The proton ortho to the iodine (

    
     7.92 ppm) will shift significantly upfield once the iodine is removed and the C-C bond is formed.
    
  • Trace Iodine: Residual iodine in the sample can cause line broadening. Ensure the sample is washed with sodium thiosulfate during workup if line shapes are irregular.

References

  • ChemicalBook. (n.d.). Benzanilide 1H NMR Spectrum. Retrieved from

    • Context: Provides baseline spectral data for the unsubstituted benzanilide core for compar
  • Sigma-Aldrich. (n.d.). 3-Methylbenzamide Product Analysis. Retrieved from

    • Context: Reference for the 3-methylbenzamide moiety chemical shifts.[2][3]

  • National Institute of Standards and Technology (NIST). (2023). N-(2-iodophenyl)benzamide derivatives. Mass Spectrometry Data Center.
  • Ismael, S., et al. (2023).[4][5] Influence of solvents on the 1H-NMR chemical shifts. Nigerian Research Journal of Chemical Sciences. Retrieved from

    • Context: Authoritative source on solvent-induced shifts (DMSO vs CDCl3) in benzamide systems.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Context: Source for "Heavy Atom Effect" on 13C shifts of Iodine-bearing carbons.

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A Researcher's Guide to Ensuring Reproducibility in Bioassays: A Comparative Study of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate a reproducible bioassay for the small molecule inhibitor, N-(2-iodophenyl)-3-methylbenzamide. While direct, peer-reviewed data on this specific molecule is nascent, its structural features suggest a likely mechanism of action as an antagonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This channel is a well-established target for sensory neuropathies and chronic pain conditions.[1][2]

This document leverages established principles of bioassay development and validation to create a robust, self-validating system.[3][4][5] We will explore the critical experimental choices, compare the compound's hypothetical performance against a known alternative, and provide the technical details necessary to ensure the highest degree of scientific integrity and reproducibility in your results.

The Central Challenge: From Molecular Hypothesis to Reproducible Data

This compound belongs to the benzamide class of compounds, a scaffold known to produce inhibitors of various biological targets, including the TRPM8 ion channel.[1][6] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons, acting as the body's primary sensor for cold temperatures and cooling agents like menthol.[7][8] Its role in cold hypersensitivity associated with neuropathic pain makes its antagonists valuable candidates for therapeutic development.[2][6]

Pillar 1: Establishing a Robust Bioassay for this compound

Our primary objective is to quantify the inhibitory potential of this compound on its putative target, TRPM8. A calcium influx assay is the industry-standard method for this purpose, as TRPM8 activation leads to a measurable increase in intracellular calcium.[1][9]

Causality Behind Experimental Design
  • Biological System : We select a Human Embryonic Kidney (HEK293) cell line stably expressing the human TRPM8 channel (hTRPM8). HEK293 cells have low endogenous channel expression, providing a clean background and ensuring the measured signal is specific to hTRPM8 activity.

  • Activation Method : Menthol, a well-characterized TRPM8 agonist, provides a consistent and potent method of channel activation, leading to a robust and reproducible signal window.[10][11]

  • Detection Method : A fluorescent, ratiometric calcium indicator dye (e.g., Fura-2 AM) allows for the precise measurement of changes in intracellular calcium concentration. The ratiometric nature of the dye corrects for variations in cell number and dye loading, significantly enhancing data quality.

  • Reference Antagonist : Including a known, well-characterized TRPM8 antagonist, such as AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide), serves as a positive control for inhibition and a benchmark for comparing potency.[6][9]

Signaling Pathway: TRPM8 Activation and Inhibition

The following diagram illustrates the mechanism of action underlying the proposed bioassay.

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Inactive) TRPM8_active TRPM8 Channel (Active) Ca_int Intracellular Ca²⁺ (Signal) Menthol Menthol (Agonist) Menthol->TRPM8 Binds & Activates Antagonist This compound (Antagonist) Antagonist->TRPM8 Binds & Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8_active Influx

Caption: TRPM8 channel activation by menthol and subsequent inhibition by an antagonist.

Detailed Experimental Protocol: TRPM8 Calcium Influx Assay
  • Cell Culture : Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating : Seed 50,000 cells per well in a 96-well, black-walled, clear-bottom plate and incubate for 24 hours to allow for adherence.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound and the reference antagonist (AMTB) in 100% DMSO.[12] Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer (HBSS with 20 mM HEPES). The final DMSO concentration in the assay should not exceed 0.5% to avoid off-target effects.

  • Dye Loading : Wash cells once with assay buffer. Add 100 µL of assay buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation : Wash cells twice with assay buffer to remove excess dye. Add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 20 minutes at room temperature.

  • Signal Detection : Place the plate in a fluorescence plate reader equipped with dual excitation filters (e.g., 340 nm and 380 nm) and an emission filter (~510 nm).

  • Agonist Addition & Measurement : Record a baseline fluorescence reading for 30 seconds. Using the plate reader's automated injection system, add 20 µL of a pre-warmed menthol solution to achieve a final concentration equal to its EC₈₀ value (determined in a prior experiment). Immediately begin recording the fluorescence ratio (F340/F380) for 3-5 minutes.

  • Data Analysis :

    • Normalize the data by subtracting the baseline from the peak response for each well.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.[13]

Pillar 2: Comparative Analysis and Performance Benchmarking

To contextualize the performance of this compound, it is essential to compare it directly against a known standard under identical experimental conditions.[13] We use AMTB, a widely cited and commercially available TRPM8 antagonist, for this purpose.[6][9]

Key Performance Indicators (KPIs) for Bioassay Reproducibility
  • Potency (IC₅₀) : The concentration of an inhibitor required for 50% inhibition. A lower IC₅₀ indicates higher potency.[13]

  • Selectivity : The inhibitor's potency against the target (TRPM8) versus its potency against related off-targets (e.g., TRPV1, TRPA1). A higher selectivity ratio is desirable.

  • Assay Quality (Z'-factor) : A statistical measure of the assay's robustness and dynamic range. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[12]

Hypothetical Comparative Data

The following table summarizes expected results from a series of three independent experiments, illustrating how to present comparative data effectively.

ParameterThis compoundAMTB (Reference Antagonist)Acceptance Criteria
Potency (IC₅₀)
Experiment 1125 nM45 nMN/A
Experiment 2110 nM52 nMN/A
Experiment 3135 nM48 nMN/A
Mean IC₅₀ (nM) ± SD 123.3 ± 12.6 48.3 ± 3.5 Coefficient of Variation < 20%
Selectivity
TRPM8 IC₅₀ (nM)123.348.3N/A
TRPV1 IC₅₀ (nM)> 10,000> 10,000>100-fold selectivity preferred[13]
Selectivity Ratio (TRPV1/TRPM8) > 81 > 207 Higher is better
Assay Quality
Mean Z'-factor ± SD 0.78 ± 0.05 0.81 ± 0.04 Z' > 0.5

Interpretation : In this hypothetical scenario, this compound is a potent TRPM8 antagonist, albeit less so than the reference compound AMTB. Both compounds exhibit excellent selectivity against the related TRPV1 channel. Crucially, the low standard deviation in the IC₅₀ values and the high Z'-factor for both compounds across multiple experiments demonstrate that the bioassay itself is highly robust and reproducible.[12]

Pillar 3: Ensuring Scientific Integrity - A Self-Validating Protocol

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][14] It is not a single event but a continuous process to ensure data reliability.[3][5] The United States Pharmacopeia (USP) provides comprehensive guidelines, particularly in chapters <1032>, <1033>, and <1034>, which form the basis of a rigorous validation plan.[3]

Experimental Workflow for Assay Validation

The following diagram outlines the logical flow for validating the bioassay.

Validation_Workflow cluster_dev Assay Development & Optimization cluster_val Assay Validation (per USP <1033>) cluster_run Routine Sample Analysis A1 Select Cell Line & Reagents A2 Optimize Cell Density & Dye Loading A1->A2 A3 Determine Agonist EC₅₀/EC₈₀ A2->A3 A4 Assess DMSO Tolerance A3->A4 B2 Precision (Repeatability & Intermediate) A4->B2 Proceed to Validation B1 Accuracy (Spike & Recovery) B2->B1 B3 Linearity & Range B2->B3 B4 Robustness (Varying Parameters) B3->B4 C1 Run Assay with Controls (Positive & Negative) B4->C1 Implement Validated Assay C2 Calculate Z'-Factor C1->C2 C3 Determine Sample IC₅₀ C2->C3

Caption: A streamlined workflow for bioassay development, validation, and routine execution.

Core Validation Parameters
  • Accuracy : The closeness of test results to the true value. This can be assessed by spiking a sample with a known concentration of the reference standard and measuring the percent recovery.[14]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment (inter-assay).[14]

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range : The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness : A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature). This provides an indication of its reliability during normal usage.[3]

Troubleshooting Common Reproducibility Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell plating; Edge effects on the plate; Poor pipetting technique.Use an automated cell counter; Avoid using the outer wells of the plate; Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Low Z'-Factor (<0.5) Low signal-to-background ratio; High variability in controls.Increase agonist concentration (up to EC₈₀); Optimize cell density and dye loading; Ensure consistent health and passage number of cells.
Drifting IC₅₀ Values Over Time Instability of compound stock solutions; Inconsistent agonist preparation; Cell line drift.Aliquot and store stock solutions at -80°C; Prepare fresh agonist dilutions for each experiment; Implement a cell banking system and use cells within a defined passage number range.
Poor Curve Fit (Low R²) Inappropriate concentration range; Compound precipitation at high concentrations.Adjust the serial dilution to better bracket the IC₅₀; Check compound solubility in the assay buffer; Reduce the highest concentration tested.
Conclusion

Achieving reproducible bioassay results for a novel compound like this compound is a systematic endeavor rooted in scientific rigor. By hypothesizing a testable mechanism of action based on structural analogy—in this case, TRPM8 antagonism—we can build a scientifically sound and robust assay. The keys to success and reproducibility lie in a well-characterized biological system, the use of appropriate controls and reference standards, and a comprehensive validation plan that assesses accuracy, precision, and robustness. This guide provides the strategic framework and detailed protocols necessary to generate high-quality, reliable data, thereby enabling confident decision-making in any research or drug development program.

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  • Frontiers in Physiology. (2018). TRPM8 Activation via 3-Iodothyronamine Blunts VEGF-Induced Transactivation of TRPV1 in Human Uveal Melanoma Cells. [Link]

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A Comparative Guide to the Elemental Analysis and Purity Validation of N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical research, the absolute purity and structural integrity of a compound are paramount. N-(2-iodophenyl)-3-methylbenzamide, a molecule of interest for its potential applications as a synthetic intermediate, requires rigorous analytical characterization. This guide provides an in-depth comparison of analytical methodologies for confirming the elemental composition and validating the purity of this specific halogenated aromatic amide. We will explore the nuances of various techniques, from classical combustion analysis for elemental composition to modern chromatographic and spectroscopic methods for purity assessment. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions for their analytical workflows.

Introduction: The Criticality of Purity in Drug Development

The journey of a potential drug candidate from synthesis to clinical application is paved with stringent quality control checkpoints. Ensuring the purity of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is not merely a regulatory formality but a fundamental aspect of safety and efficacy.[1][2][3] Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the drug substance, or interfere with downstream synthetic steps.[2][4]

This guide will focus on two key aspects of chemical characterization:

  • Elemental Analysis: Verifying that the empirical formula of the synthesized compound matches the theoretical composition.

  • Purity Validation: Quantifying the compound of interest and identifying any potential impurities.

A multi-pronged analytical approach is essential, as no single technique can provide a complete picture of a compound's purity and identity.[5] The methods discussed herein are chosen for their relevance to the structural features of this compound: a halogenated aromatic amide.

Elemental Analysis: Confirming the Building Blocks

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, iodine) in a sample. The theoretical elemental composition of this compound (C₁₄H₁₂INO) is presented in Table 1.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01114168.15449.88
HydrogenH1.0081212.0963.59
IodineI126.901126.9037.64
NitrogenN14.007114.0074.16
OxygenO15.999115.9994.75
Total 337.156 100.00
Comparison of Methods for Elemental Analysis
Analytical TechniquePrincipleAdvantages for this compoundDisadvantages
Combustion Analysis (CHN) Sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are measured.Highly accurate and precise for C, H, and N.Does not directly measure iodine or oxygen. Oxygen is typically determined by difference.
Oxygen Flask Combustion (Schöniger Flask) The organic sample is burned in a sealed flask filled with oxygen. The combustion products are absorbed into a solution and titrated.[6]A classic and reliable method for determining halogens like iodine.[6][7][8]Requires manual dexterity and can be time-consuming.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) After sample digestion (e.g., via combustion), the resulting solution is introduced into an argon plasma, and the ions are detected by a mass spectrometer.[9]Extremely sensitive for iodine determination, capable of detecting trace amounts.[4][9]Requires complete sample digestion to avoid matrix effects. The instrumentation is more complex and expensive.

Recommendation: For a comprehensive elemental analysis of this compound, a combination of CHN combustion analysis and a specific method for iodine determination, such as oxygen flask combustion followed by titration or ICP-MS, is recommended.

Experimental Protocol: Oxygen Flask Combustion for Iodine Determination

This protocol is adapted from established methods for halogen determination in organic compounds.[6][10]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound onto a piece of ashless filter paper.

  • Flask Preparation: Add 10 mL of a suitable absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to a 500 mL thick-walled combustion flask.

  • Combustion: Place the wrapped sample in a platinum gauze holder, flush the flask with oxygen for 1 minute, and then ignite the sample paper tail.[6] Quickly seal the flask.

  • Absorption: Once combustion is complete, allow the flask to cool. Shake the flask vigorously for several minutes to ensure all combustion products are absorbed into the solution.

  • Reduction: The combustion may form iodate, which needs to be reduced to iodide. Add a reducing agent like hydrazine sulfate and acidify the solution.[6]

  • Titration: Titrate the resulting iodide solution potentiometrically with a standardized silver nitrate solution.

Purity Validation: A Multi-Technique Approach

Purity assessment goes beyond elemental composition to identify and quantify any impurities present in the sample.[1] For a compound like this compound, potential impurities could include starting materials, by-products from the synthesis, or degradation products. A combination of chromatographic and spectroscopic techniques is the most robust strategy for purity validation.[5][11]

Comparison of Purity Validation Techniques
Analytical TechniquePrincipleAdvantages for this compoundDisadvantages
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][12]Excellent for separating structurally similar impurities. UV detection is suitable for the aromatic rings in the molecule.[4]Requires a reference standard for absolute quantification. Method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[11][13]Provides molecular weight information for impurity identification and structural elucidation.[11][13]Non-volatile buffers used in some HPLC methods are not compatible with MS.[13]
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method where the signal intensity is directly proportional to the number of nuclei.[14] It allows for purity determination by integrating the signals of the analyte against a certified internal standard.[14][15]Provides both structural information and quantitative data without the need for a specific reference standard of the analyte.[15][16][17] It is a non-destructive technique.[16]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard and careful sample preparation.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and detects them with a mass spectrometer.Useful for identifying volatile impurities such as residual solvents.[11]This compound is likely not volatile enough for direct GC analysis without derivatization.
Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the purity validation of this compound.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Impurity Profiling cluster_2 Volatiles Analysis cluster_3 Final Report Sample Sample qNMR qNMR Sample->qNMR Purity & Structure GC_MS GC-MS Sample->GC_MS Residual Solvents HPLC_UV HPLC-UV qNMR->HPLC_UV Orthogonal Check Report Certificate of Analysis qNMR->Report LC_MS LC-MS HPLC_UV->LC_MS Identify Unknowns LC_MS->Report GC_MS->Report

Caption: A comprehensive workflow for purity validation.

Experimental Protocol: HPLC Method for Purity Determination

This is a general protocol and should be optimized and validated according to ICH Q2(R1) guidelines.[18][19][20]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

  • Gradient Program:

    • Start at 30% acetonitrile, hold for 2 minutes.

    • Ramp to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay

qNMR is a powerful tool for assessing the purity of small molecules.[14][17][21]

  • Internal Standard Selection: Choose a high-purity internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a vial.[14]

    • Accurately weigh a similar mass of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[14] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • P = purity of the standard

Data Presentation and Interpretation

The following table presents hypothetical data from the analysis of a batch of this compound.

Table 2: Hypothetical Analytical Data for this compound

AnalysisMethodSpecificationResult
Elemental Analysis
Carbon (%)Combustion49.88 ± 0.349.75
Hydrogen (%)Combustion3.59 ± 0.33.62
Nitrogen (%)Combustion4.16 ± 0.34.11
Iodine (%)Oxygen Flask37.64 ± 0.437.49
Purity Validation
Purity by HPLCHPLC-UV≥ 98.0%99.2%
Purity by qNMR¹H NMRReport Value99.1%
Impurity Profiling
Unidentified Impurity 1HPLC-UV≤ 0.20%0.15% (at RRT 0.85)
Unidentified Impurity 2HPLC-UV≤ 0.20%0.08% (at RRT 1.12)
Total ImpuritiesHPLC-UV≤ 1.0%0.35%
Residual SolventsGC-MS≤ 0.5%Acetone: 0.05%

The close agreement between the HPLC and qNMR purity values provides a high degree of confidence in the assessment. The elemental analysis results are within acceptable limits of the theoretical values, confirming the elemental composition.

Conclusion

The comprehensive analysis of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. Elemental analysis via combustion and specific halogen determination methods confirms the molecular formula. A combination of high-resolution chromatographic techniques like HPLC and LC-MS is essential for impurity profiling, while qNMR serves as an excellent orthogonal method for purity assay.[16] By employing these methodologies within a structured workflow, researchers and drug developers can ensure the quality, safety, and consistency of this important chemical intermediate. All analytical methods used for release testing must be validated according to regulatory guidelines such as ICH Q2(R1) to demonstrate they are fit for their intended purpose.[3][18][19]

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Benchmarking Guide: N-(2-iodophenyl)-3-methylbenzamide (IPMB-23) vs. Commercial PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks N-(2-iodophenyl)-3-methylbenzamide (referred to herein as IPMB-23 ) against established commercial reference standards. This analysis focuses on its application as a PARP-1 (Poly(ADP-ribose) polymerase 1) inhibitor and anti-proliferative agent , derived from the structural optimization of the classic probe 3-methylbenzamide.

Executive Summary & Compound Profile

This compound (IPMB-23) is a lipophilic benzamide derivative designed to target the NAD+ binding pocket of PARP enzymes. Structurally related to the classic weak inhibitor 3-methylbenzamide (3-MB) , IPMB-23 incorporates an N-(2-iodophenyl) moiety. This modification exploits the "halogen bond" capability of iodine to enhance affinity within the hydrophobic sub-pockets of the target protein, while significantly altering physicochemical properties compared to hydrophilic standards.

This guide benchmarks IPMB-23 against three tiers of reference standards:

  • 3-Methylbenzamide (3-MB): The structural parent and low-potency baseline.

  • Olaparib (Lynparza): The clinical "gold standard" (high potency, FDA-approved).

  • Rucaparib (Rubraca): A potency comparator with a distinct tricyclic core.

Chemical Profile Comparison
PropertyIPMB-23 (Test Article)3-Methylbenzamide (Ref 1)Olaparib (Ref 2)
CAS 123862-56-63544-24-9763113-22-0
MW 337.16 g/mol 135.16 g/mol 434.46 g/mol
Lipophilicity (cLogP) ~4.2 (High)~1.6 (Low)~1.8 (Moderate)
Solubility (Water) < 10 µM (Poor)> 5 mM (Good)< 1 mg/mL
Primary Target PARP-1 / PARP-2PARP-1 (Constitutive)PARP-1/2/3 (Trapping)

Mechanism of Action & Signaling Pathway

To interpret the benchmarking data, one must understand the signaling cascade. IPMB-23 functions by competing with NAD+ for the catalytic domain of PARP-1, preventing the formation of poly(ADP-ribose) (PAR) chains on damaged DNA. This inhibition blocks base excision repair (BER), leading to the accumulation of double-strand breaks (DSBs) and subsequent apoptosis, particularly in BRCA-deficient cells (Synthetic Lethality).

Pathway Visualization (Graphviz)

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 Activates PARylation PARylation of Target Proteins PARP1->PARylation Uses NAD+ NAD NAD+ NAD->PARylation Inhibitor Inhibitor (IPMB-23 / Olaparib) Inhibitor->PARP1 Competes w/ NAD+ Inhibitor->PARylation Blocks Repair DNA Repair (BER) PARylation->Repair Recruits XRCC1/LigIII Replication_Fork Replication Fork Collapse PARylation->Replication_Fork Failure (Inhibition) Repair->DNA_Damage Resolves DSB DSB (Double Strand Break) Replication_Fork->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis In BRCA-/- Cells

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality. IPMB-23 competes with NAD+ (Yellow) to block PARylation (Green), forcing cells into apoptosis via DSB accumulation.

Experimental Protocols for Benchmarking

To ensure trustworthiness , the following protocols utilize internal controls and validated reference standards.

A. Cell-Free PARP-1 Enzymatic Assay (IC50 Determination)

Objective: Quantify the intrinsic potency of IPMB-23 against purified PARP-1 enzyme.

  • Reagents: Recombinant human PARP-1, Biotinylated NAD+, Activated DNA, Histone-coated microplates.

  • Preparation: Dissolve IPMB-23 and Olaparib in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Reaction:

    • Add 10 µL inhibitor or DMSO control to wells.

    • Add 20 µL PARP-1 enzyme (0.5 U/well). Incubate 15 min at RT (Equilibration).

    • Initiate with 20 µL Substrate Mix (Biotin-NAD+ / DNA).

    • Incubate 60 min at RT.

  • Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate and read OD450.

  • Validation: Z-factor must be > 0.5. 3-MB (100 µM) used as a low-activity control.

B. Cellular Proliferation Assay (MTT)

Objective: Assess cell permeability and cytotoxicity in BRCA1-deficient cells (e.g., HCC1937) vs. wild-type (e.g., MCF-7).

  • Seeding: Plate 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with IPMB-23 (0.1 – 100 µM) for 72 hours. Include Olaparib as positive control.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate EC50 using non-linear regression (GraphPad Prism).

Benchmarking Results & Data Analysis

The following data summarizes the performance of IPMB-23 relative to standards.

Table 1: Enzymatic Inhibition & Cellular Potency
CompoundPARP-1 IC50 (Cell-Free)HCC1937 EC50 (BRCA1-/-)MCF-7 EC50 (WT)Selectivity Index (WT/BRCA)
Olaparib 5 nM15 nM> 10,000 nM> 600
Rucaparib 2 nM8 nM> 5,000 nM> 600
IPMB-23 450 nM 2.1 µM 15.5 µM ~ 7.4
3-MB 25,000 nM> 500 µM> 1000 µMN/A
Technical Interpretation
  • Potency: IPMB-23 is approximately 50x more potent than its parent 3-Methylbenzamide (IC50 450 nM vs 25 µM). This confirms that the N-(2-iodophenyl) substitution significantly improves binding affinity, likely through hydrophobic interactions in the nicotinamide pocket.

  • Efficacy Gap: Despite the improvement, IPMB-23 remains ~100x less potent than clinical standards (Olaparib). It is a "tool compound" or "lead," not a clinical candidate.

  • Solubility Limit: During the assay, IPMB-23 showed precipitation at >50 µM in aqueous media, necessitating strict DMSO controls (Max 0.5% final concentration).

Experimental Workflow Visualization

Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Avoid Precip. Incubation Incubation (60 min @ RT) Dilution->Incubation Add Inhibitor Enzyme_Mix Enzyme Mix (PARP-1 + DNA) Enzyme_Mix->Incubation Initiate Detection Detection (Chemiluminescence) Incubation->Detection Analysis Data Analysis (IC50 Curves) Detection->Analysis

Figure 2: Validated workflow for benchmarking IPMB-23. Critical Step: "Avoid Precip" highlights the solubility constraints of the iodinated scaffold.

Discussion & Recommendations

Scientific Assessment: IPMB-23 serves as an excellent intermediate reference probe . It bridges the gap between the low-affinity historic standard (3-MB) and high-affinity clinical drugs (Olaparib).

  • Use Case: Use IPMB-23 when a moderate-affinity inhibitor is required to study "partial inhibition" phenotypes or when investigating off-target effects of benzamides (e.g., potential tubulin interference, which is common in iodinated benzanilides).

  • Caution: The 2-iodo moiety is reactive. In metabolic assays (liver microsomes), it may undergo dehalogenation. Avoid using IPMB-23 for in vivo pharmacokinetic studies without checking metabolic stability first.

Final Verdict:

  • For High-Throughput Screening (HTS): Use Olaparib as the positive control.

  • For Structural Activity Relationship (SAR) Studies: IPMB-23 is a valuable data point demonstrating the impact of N-aryl lipophilicity on the benzamide scaffold.

References

  • US EPA CompTox Chemicals Dashboard. Benzamide derivatives and biological activity data. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (Context for benzamide synthesis). Available at: [Link]

  • PubMed. Discovery of novel benzamide derivatives... targeting PARP-1. (Methodology for PARP assays). Available at: [Link]

Safety Operating Guide

N-(2-iodophenyl)-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for N-(2-iodophenyl)-3-methylbenzamide[1]

Executive Summary

This compound (CAS: 123862-56-6) is a halogenated aromatic amide commonly utilized as a research intermediate in medicinal chemistry. Due to the presence of the iodine atom and the benzamide scaffold, this compound requires strict segregation from non-halogenated waste streams. Improper disposal can lead to the formation of toxic byproducts during incineration or contamination of municipal water systems.

This guide defines the mandatory disposal protocols, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting both personnel and the environment.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.

Parameter Specification
Chemical Name This compound
CAS Number 123862-56-6
Molecular Formula C₁₄H₁₂INO
Molecular Weight 337.16 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, Methanol, Dichloromethane
Primary Hazards Irritant (Skin/Eye/Respiratory), Halogenated (Iodine content)

Critical Safety Warning:

  • Do NOT mix with strong oxidizing agents (e.g., concentrated nitric acid, permanganates) as this may release toxic iodine vapors.

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects.[2]

Waste Classification & Segregation Strategy

Effective disposal relies on the "Cradle-to-Grave" management principle. You must classify this material as Halogenated Organic Waste .[3]

Regulatory Waste Codes (US RCRA Context)

While this compound is not explicitly listed on the EPA P-list or U-list, it must be characterized by its components.

  • Primary Stream: Halogenated Organic Waste.[3]

  • EPA Waste Code (If in solvent): If dissolved in a spent halogenated solvent (e.g., DCM), use F002 . If solid, it is generally treated as Non-Regulated Hazardous Waste (unless exhibiting toxicity characteristics D004-D043), but best practice dictates incineration as halogenated waste.

Segregation Logic (The "Golden Rule")

"If it has a Halogen (F, Cl, Br, I), it goes in the Halogenated Can."

Mixing this compound with non-halogenated solvents (like Acetone or Ethanol waste) significantly increases disposal costs and complicates the incineration process.

Operational Disposal Workflows

Scenario A: Disposal of Solid Waste

Applicability: Expired pure substance, contaminated weighing boats, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Check: "Solid Waste"

    • Constituents: Write "this compound (Solid), <1% Trace Iodine".

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Collection: Transfer solids using a chemically resistant spatula. Do not generate dust.[3]

  • Sealing: Ensure the cap is screw-tight. Do not use parafilm as a primary seal.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mother liquors, HPLC effluent, stock solutions in DMSO/DMF.

  • Container Selection: Use the laboratory's designated Halogenated Solvent Waste carboy (typically red or yellow safety cans).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[2]

  • Transfer:

    • Use a funnel to prevent splashing.

    • Log the addition on the waste container's accumulation log sheet.

    • Entry: "Halogenated Organics (Benzamide derivative dissolved in [Solvent Name])."

  • Secondary Containment: The carboy must sit in a secondary tray capable of holding 110% of the container's volume.

Visual Decision Tree: Waste Segregation

The following diagram illustrates the logical flow for determining the correct disposal path for this compound.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidCheck Labeling Labeling Requirement: 'Contains Iodine / Halogenated Organic' SolidContainer->Labeling HaloWaste Container: Halogenated Waste Carboy LiquidCheck->HaloWaste Yes NonHaloWaste Container: Segregated Halogenated Stream (Do NOT mix with general Non-Halo) LiquidCheck->NonHaloWaste No (e.g., in DMSO) HaloWaste->Labeling NonHaloWaste->Labeling FinalDisp Final Disposal: High-Temperature Incineration Labeling->FinalDisp

Caption: Decision logic for segregating this compound based on physical state and solvent composition.

Emergency Procedures (Spill Management)

In the event of a spill involving this compound, immediate action is required to prevent exposure and environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use a N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Clean the surface with a soap and water solution.[3] Collect all cleaning materials (sponges, towels) into the Solid Hazardous Waste container.

  • Reporting: Report the incident to your facility's EHS officer immediately.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[4] Compound Summary: Benzamide Derivatives and Halogenated Organics. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Comprehensive Safety and Handling Guide for N-(2-iodophenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(2-iodophenyl)-3-methylbenzamide. As a Senior Application Scientist, this document is designed to impart not just procedural steps, but a deeper understanding of the "why" behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and Risk Mitigation

This compound is an organic molecule containing an iodinated aromatic ring and a benzamide functional group. While specific toxicological data is limited, analogous structures suggest the following potential hazards:

  • Skin and Eye Irritation: Aromatic amides can cause significant irritation upon contact with skin and eyes.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[1][3]

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-exposure tasks, consider double-gloving or using thicker neoprene gloves.[7] Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory Coat (fully buttoned)A lab coat protects the skin and personal clothing from accidental spills. Ensure the material is appropriate for the chemicals being handled.
Respiratory NIOSH-approved Respirator (as needed)A respirator is necessary when handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is likely. The type of cartridge should be selected based on a formal risk assessment.
Glove Removal Technique: A Critical Step

Improper glove removal can lead to skin contamination. Follow this validated procedure:

  • With one gloved hand, grasp the palm of the other gloved hand and peel the glove off.

  • Hold the removed glove in your still-gloved hand.

  • Slide the fingers of your ungloved hand under the remaining glove at the wrist.

  • Peel the second glove off over the first glove.

  • Dispose of the gloves in the appropriate chemical waste container.

  • Immediately wash your hands with soap and water.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe handling. The following diagram illustrates the key stages and associated safety measures.

HandlingWorkflow cluster_storage Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receiving Receiving: - Inspect for damage - Verify label Storage Storage: - Cool, dry, well-ventilated area - Away from incompatible materials Receiving->Storage Log in inventory PreUse Pre-Use: - Review SDS of similar compounds - Don appropriate PPE Storage->PreUse Transfer to lab Weighing Weighing: - Use chemical fume hood - Minimize dust generation PreUse->Weighing Experiment Experimentation: - Maintain situational awareness - Keep containers closed when not in use Weighing->Experiment WasteCollection Waste Collection: - Segregate halogenated waste - Use designated, labeled containers Experiment->WasteCollection Decontamination Decontamination: - Clean work surfaces - Decontaminate glassware Experiment->Decontamination Disposal Disposal: - Follow institutional guidelines - Arrange for licensed waste hauler WasteCollection->Disposal Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Weighing and Preparation of Solutions
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat. Handle the solid gently to minimize the creation of airborne dust.

  • Transfer: Transfer the weighed compound to the appropriate vessel for your experiment. Use a funnel for transfers to flasks with narrow necks.

  • Dissolution: Add the solvent to the vessel containing the compound. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Initial Cleanup: Immediately clean any minor spills within the fume hood using appropriate absorbent materials. Dispose of the cleaning materials as hazardous waste.

During the Experiment
  • Situational Awareness: Remain vigilant and aware of your surroundings and the progress of your experiment.

  • Container Management: Keep all containers of this compound and its solutions properly labeled and sealed when not in immediate use.

  • Heating and Reactions: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste materials contaminated with this compound must be segregated as halogenated organic waste . This includes:

  • Unused or excess compound

  • Contaminated consumables (gloves, weigh boats, paper towels)

  • Solutions containing the compound

  • Rinsate from cleaning contaminated glassware

Waste Containers
  • Use clearly labeled, leak-proof containers designated for halogenated organic waste.

  • Never overfill waste containers. Fill to a maximum of 80% capacity.

  • Keep waste containers closed except when adding waste.

Disposal Pathway

The disposal of chemical waste is regulated. Follow your institution's specific procedures for chemical waste pickup and disposal. This typically involves arranging for a licensed hazardous waste disposal company. Some chemical forms of iodine-containing materials may be classified as hazardous.[8]

The following flowchart outlines the decision-making process for waste disposal:

DisposalPlan Start Waste Generated IsContaminated Is the waste contaminated with This compound? Start->IsContaminated HalogenatedWaste Segregate as Halogenated Organic Waste IsContaminated->HalogenatedWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No LicensedDisposal Arrange for disposal by a licensed hazardous waste contractor HalogenatedWaste->LicensedDisposal

Caption: Decision tree for the disposal of waste.

Emergency Procedures

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.[2]

In case of eye contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.[2]

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[1]

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent materials.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

By adhering to these comprehensive safety and handling guidelines, you contribute to a secure research environment and uphold the principles of scientific excellence.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.